molecular formula C8H7Cl3O B1583219 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one CAS No. 3274-12-2

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

Cat. No.: B1583219
CAS No.: 3274-12-2
M. Wt: 225.5 g/mol
InChI Key: RCHALGLCCGJUAE-UHFFFAOYSA-N
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Description

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is a useful research compound. Its molecular formula is C8H7Cl3O and its molecular weight is 225.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407523. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
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InChI

InChI=1S/C8H7Cl3O/c1-7(8(9,10)11)4-2-6(12)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHALGLCCGJUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC(=O)C=C1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324679
Record name 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
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Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3274-12-2
Record name 3274-12-2
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Record name 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
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Record name 4-Methyl-4-trichloromethyl-2,5-cyclohexadien-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one (CAS 3274-12-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule at the Crossroads of Materials Science and Potential Bioactivity

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is a fascinating and reactive organic compound that holds a significant position primarily in the field of polymer chemistry and materials science.[1][2] Its unique structure, featuring a cross-conjugated cyclohexadienone ring with a geminal methyl and a trichloromethyl group, makes it a potent photoinitiator and a source of reactive free radicals under UV irradiation. While its most prominent applications are in the formulation of UV-curable coatings, inks, and photoresists, the inherent reactivity of the cyclohexadienone scaffold also places it in a class of molecules that have been explored for their biological activities, including as potential chemotherapeutics.[3] This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, and applications, with a forward-looking perspective on its potential relevance in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental for its synthesis, purification, and application.

PropertyValueSource
CAS Number 3274-12-2[][5]
Molecular Formula C₈H₇Cl₃O[][5]
Molecular Weight 225.5 g/mol [][5]
Appearance Solid-
Melting Point 103-104 °C (from ligroine)[5]
Boiling Point 289.0 ± 40.0 °C (Predicted)[5]
Density 1.419 ± 0.06 g/cm³ (Predicted)[][5]
Storage Temperature 2-8°C, protect from light[2][5]

Expected Spectroscopic Characteristics:

While publicly available, fully interpreted spectra are scarce, the following characteristics can be predicted based on the molecule's structure and data from analogous compounds. This information is crucial for researchers to confirm the identity and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the vinyl protons of the cyclohexadienone ring, typically in the range of 6.0-7.0 ppm. The methyl protons would appear as a sharp singlet further upfield, likely around 1.5-2.0 ppm. The exact chemical shifts will be influenced by the solvent used.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon (C=O) will be the most downfield signal, expected in the region of 180-190 ppm. The vinyl carbons will appear between 120-150 ppm. The quaternary carbon attached to the CCl₃ and CH₃ groups would be a key identifier, likely appearing around 50-60 ppm. The carbon of the trichloromethyl group should be observable in the 90-100 ppm range, and the methyl carbon signal will be significantly upfield.

  • IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the conjugated ketone is expected around 1660-1680 cm⁻¹. C=C stretching vibrations will appear in the 1600-1650 cm⁻¹ region. The C-Cl stretches of the trichloromethyl group will be visible in the fingerprint region, typically between 600-800 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 224, with a characteristic isotopic pattern (M, M+2, M+4, M+6) due to the presence of three chlorine atoms. Common fragmentation patterns would include the loss of a chlorine atom (M-35) and the cleavage of the C-CCl₃ bond, leading to a fragment corresponding to the rest of the molecule.

Synthesis and Mechanism: The Zincke-Suhl Reaction

The primary route for the synthesis of this compound is the Zincke-Suhl reaction , a specific type of Friedel-Crafts alkylation.[6] This reaction utilizes p-cresol as the starting material and carbon tetrachloride as both the reactant and solvent, with aluminum chloride serving as the catalyst.[6]

Reaction Mechanism

The mechanism of the Zincke-Suhl reaction is a fascinating cascade of electrophilic aromatic substitution followed by a loss of aromaticity.[6]

  • Activation of the Electrophile: Aluminum chloride (AlCl₃), a strong Lewis acid, interacts with carbon tetrachloride (CCl₄) to polarize a C-Cl bond, creating a highly electrophilic species, conceptually a trichloromethyl cation equivalent (⁺CCl₃).

  • Formation of the Phenoxide: The acidic phenolic proton of p-cresol reacts with aluminum chloride to form an aluminum phenoxide. This enhances the electron-donating ability of the aromatic ring, activating it towards electrophilic attack.

  • Electrophilic Attack: The activated aromatic ring of the aluminum phenoxide performs a nucleophilic attack on the electrophilic carbon of the activated carbon tetrachloride. This attack occurs at the para position relative to the oxygen, which is sterically accessible and electronically enriched. This step disrupts the aromaticity of the ring, forming a cyclohexadienyl cation intermediate.

  • Rearomatization and Product Formation: In a typical Friedel-Crafts reaction, the intermediate would lose a proton to restore aromaticity. However, in the Zincke-Suhl reaction, the quaternary carbon at the site of attack prevents this. Instead, the reaction proceeds to form the stable cyclohexadienone product. A final aqueous workup is required to hydrolyze the aluminum-oxygen bond and yield the final product.[6]

Zincke_Suhl_Mechanism cluster_reactants Reactants pCresol p-Cresol Phenoxide Aluminum Phenoxide (Activated Nucleophile) pCresol->Phenoxide + AlCl₃ - HCl CCl4 CCl₄ ActivatedComplex [Cl₃C⁺---AlCl₄⁻] Electrophilic Complex CCl4->ActivatedComplex + AlCl₃ AlCl3 AlCl₃ (Catalyst) Intermediate Cyclohexadienyl Cation Intermediate ActivatedComplex->Intermediate Phenoxide->Intermediate Electrophilic Attack Product 4-Methyl-4-(trichloromethyl) cyclohexa-2,5-dien-1-one Intermediate->Product Workup (H₂O)

Caption: Mechanism of the Zincke-Suhl Synthesis.

Representative Experimental Protocol

This protocol is a representative procedure based on the principles of the Zincke-Suhl reaction and should be adapted and optimized under appropriate laboratory safety protocols.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl), a suspension of anhydrous aluminum chloride in carbon tetrachloride is prepared under an inert atmosphere (e.g., nitrogen).

  • Addition of p-Cresol: A solution of p-cresol in carbon tetrachloride is added dropwise to the stirred suspension at a controlled temperature, typically between 0-5°C, to manage the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complexes.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are washed with water, brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization (e.g., from ligroine) or column chromatography to yield the pure this compound.

Chemical Reactivity and Applications

The primary utility of this compound stems from the lability of the C-CCl₃ bond under UV irradiation.

Photochemical Cleavage and Radical Generation

Upon exposure to UV light, this compound undergoes homolytic cleavage of the carbon-chlorine bond to generate a trichloromethyl radical (•CCl₃) and a cyclohexadienonyl radical.[1] These highly reactive radical species can then initiate the polymerization of various monomers, making the compound an effective photoinitiator.[1]

Photochemical_Cleavage Start 4-Methyl-4-(trichloromethyl) cyclohexa-2,5-dien-1-one UV UV Light (hν) Radical1 Trichloromethyl Radical (•CCl₃) UV->Radical1 Homolytic Cleavage Radical2 Cyclohexadienonyl Radical UV->Radical2 Homolytic Cleavage Polymerization Initiation of Polymerization Radical1->Polymerization Radical2->Polymerization

Caption: Photochemical generation of initiating radicals.

This property is leveraged in several industrial applications:[1][2]

  • UV-Curable Coatings and Inks: It is used to rapidly cure coatings on various substrates, providing a hard, durable finish upon UV exposure.

  • Photoresists: In the manufacturing of microelectronics, it can be a component of photoresist formulations, which are used to create patterns on silicon wafers.

  • Adhesives: It can be incorporated into adhesives that cure on demand with UV light, offering advantages in assembly processes.

Relevance in Drug Development: An Area of Potential

While this compound itself is not a known therapeutic agent, its core structure, the cyclohexadienone moiety, is found in a variety of natural products and synthetic molecules with significant biological activity. Furthermore, the inclusion of a trichloromethyl group can profoundly influence a molecule's medicinal chemistry profile.

The Cyclohexadienone Pharmacophore

The cyclohexadienone ring system is a "privileged scaffold" in medicinal chemistry. It is present in numerous compounds that exhibit a range of biological effects, including antibacterial, antiviral, and antitumor activities.[3] For instance, certain derivatives of 2,4,6-trichloro-cyclohexa-2,5-dienone have been investigated as chemotherapeutics.[3] A study on a novel antitumor compound highlighted the 1-hydroxycyclohexa-2,5-dien-4-one group as a key pharmacophore.[] The reactivity of the dienone system, particularly its ability to act as a Michael acceptor, is often implicated in its mechanism of action, allowing it to covalently bind to biological nucleophiles like cysteine residues in proteins.

The Role of the Trichloromethyl Group in Medicinal Chemistry

The trichloromethyl (-CCl₃) group, while less common than the trifluoromethyl (-CF₃) group, can significantly modulate a molecule's properties:

  • Lipophilicity: The -CCl₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes. This is a critical factor for drug efficacy, particularly for agents targeting intracellular components.

  • Steric Bulk: The size of the -CCl₃ group can influence how a molecule fits into the binding pocket of a target protein, potentially enhancing selectivity or potency.

  • Metabolic Stability: The C-Cl bonds are generally stable under physiological conditions, which can improve the metabolic stability and pharmacokinetic profile of a drug candidate.

  • Bio-reductive Activation: In some contexts, trichloromethyl groups can be reductively metabolized in hypoxic (low oxygen) environments, such as those found in solid tumors. This can lead to the formation of reactive radical species that can induce cell death, a strategy that has been explored in the design of hypoxia-activated prodrugs.

Given these properties, this compound and its analogues represent an interesting, albeit underexplored, area for medicinal chemistry research. The combination of a reactive pharmacophore with a lipophilic, sterically demanding, and potentially bio-activatable group suggests that this class of compounds could be a starting point for the design of novel therapeutic agents.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate care in a laboratory setting.

  • Photosensitivity: The compound is sensitive to light and should be stored in a cool, dark place to prevent degradation and unwanted radical formation.[2]

  • Irritation: It may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

This compound is a molecule of significant industrial importance, primarily serving as a robust photoinitiator in the polymer and materials science sectors. Its synthesis via the Zincke-Suhl reaction and its mechanism of photochemical radical generation are well-understood chemical principles. While its direct application in drug development has not been reported, its structural components—the reactive cyclohexadienone scaffold and the modulating trichloromethyl group—are features of considerable interest in medicinal chemistry. Future research into the biological activity of this and related compounds could open new avenues for its application, bridging the gap between materials science and the development of novel therapeutics.

References

  • Zincke–Suhl reaction. In: Wikipedia. ; 2023. Available at: [Link]

  • Yuan Q, Liu Z, Xiong C, et al. A novel, broad-spectrum antitumor compound containing the 1-hydroxycyclohexa-2,5-dien-4-one group: the disclosure of a new antitumor pharmacophore in protoapigenone 1. Bioorg Med Chem Lett. 2011;21(11):3427-30.
  • Gambacorta G, Teo QH, Baxendale IR. 2,4,6-Trichloro-cyclohexa-2,5-dienone. Molbank. 2023;2023(1):M1569.
  • ChemSynthesis. 4-chloro-4-methyl-2,5-cyclohexadien-1-one. Available at: [Link]

Sources

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the scientific rationale behind the analytical sequence, emphasizing a self-validating system where each piece of data corroborates the next, culminating in an unambiguous structural assignment.

Introduction and Strategic Overview

This compound is a reactive organic intermediate, notably utilized in the synthesis of photoinitiators and other photosensitive materials.[1] Its structure, containing a quaternary center, a conjugated dienone system, and a trichloromethyl group, presents a classic yet engaging challenge for structural analysis.[1] The elucidation of such a structure is not a linear process but an integrated analytical strategy. The causality is paramount: we begin with low-resolution techniques to gain a broad understanding of the molecular framework and progressively employ high-resolution methods to piece together the precise atomic connectivity.

This guide will follow a logical workflow, beginning with a plausible synthetic origin to understand potential isomeric impurities, followed by a multi-spectroscopic interrogation (Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy) to build the structure piece by piece.

Contextual Framework: Plausible Synthesis via Zincke Reaction Analogue

While various synthetic routes exist, one conceptual approach to accessing substituted dienones involves reactions that bear resemblance to the principles of the Zincke reaction, which traditionally involves the transformation of pyridinium salts.[2][3][4][5] The synthesis of the target compound or its analogues often starts from readily available phenols, such as p-cresol. A perchlorination reaction can yield a dienone structure. For instance, the reaction of p-cresol with a chlorinating agent like trichloroisocyanuric acid has been shown to produce 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one.[6][7] Understanding the starting materials and reaction type is critical as it informs the analyst about potential byproducts or isomers that could complicate spectral interpretation.

Mass Spectrometry: Defining the Molecular Boundaries

The initial and most fundamental question in structure elucidation is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool to answer this.

Core Objective: To determine the exact mass and elemental formula, with a particular focus on the unique isotopic signature of chlorine.

Expected Data & Interpretation: The proposed structure has a molecular formula of C₈H₇Cl₃O.[1] The presence of three chlorine atoms creates a highly characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the molecular ion region will not be a single peak but a cluster of peaks.[8]

  • M+ Peak: Corresponds to the ion containing three ³⁵Cl isotopes.

  • M+2 Peak: Corresponds to ions with two ³⁵Cl and one ³⁷Cl.

  • M+4 Peak: Corresponds to ions with one ³⁵Cl and two ³⁷Cl.

  • M+6 Peak: Corresponds to the ion containing three ³⁷Cl isotopes.

The relative intensities of these peaks provide a definitive confirmation of the presence of three chlorine atoms.[9]

Table 1: Predicted Mass Spectrometry Data

FeatureExpected ValueRationale & Significance
Molecular Formula C₈H₇Cl₃OProposed structure.
Nominal Mass 224 g/mol Based on most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl).
Exact Mass (HRMS) 223.9562 uCalculated for C₈H₇³⁵Cl₃O. Provides high confidence in the elemental composition.
Isotopic Pattern M+, M+2, M+4, M+6Confirms the presence of three chlorine atoms. The intensity ratio is a key diagnostic feature.[8][9]
Key Fragmentation [M-Cl]⁺, [M-CCl₃]⁺Loss of a chlorine radical or the trichloromethyl group are common fragmentation pathways for halogenated compounds, providing clues about structural lability.[10]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable. ESI is generally softer and more likely to yield the intact molecular ion.

  • Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is required for the high mass accuracy needed to confirm the elemental composition.

  • Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass range covers the expected molecular weight (~100-500 m/z).

  • Analysis: Compare the measured exact mass of the most abundant peak in the molecular ion cluster to the theoretical mass. Analyze the isotopic pattern and compare it to the theoretical distribution for a C₈H₇Cl₃O species.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

With the molecular formula established, the next step is to identify the functional groups present. IR spectroscopy provides a rapid and definitive way to confirm the presence of the carbonyl (C=O) and alkene (C=C) moieties characteristic of a cyclohexadienone.

Core Objective: To identify key functional groups and confirm the conjugated dienone system.

Table 2: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeSignificance & Interpretation
~1680 cm⁻¹ C=O Stretch (Ketone)Strong, sharp absorption. The position is slightly lower than a simple saturated ketone (~1715 cm⁻¹) due to conjugation with the double bonds in the ring.[11] A similar compound, 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one, shows this peak at 1681 cm⁻¹.[6][7]
~1600 cm⁻¹ C=C Stretch (Alkene)Medium to strong absorption, confirming the presence of the dienone system.
~3050 cm⁻¹ sp² C-H StretchWeak to medium absorption, characteristic of hydrogens on double bonds.[12]
~2990 cm⁻¹ sp³ C-H StretchWeak to medium absorption from the methyl group.[13]
~770 cm⁻¹ C-Cl StretchStrong absorption in the fingerprint region. The exact position can be complex due to multiple chlorine atoms.[14]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the key absorption bands and assign them to the corresponding functional groups. The absence of a broad -OH band (~3300 cm⁻¹) is also a crucial piece of negative evidence, ruling out alternative structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information, revealing the carbon-hydrogen framework and the connectivity of the atoms. For this molecule, ¹H and ¹³C NMR, along with 2D techniques like HSQC and HMBC, are essential for an unambiguous assignment.

¹H NMR Spectroscopy: Proton Environment Mapping

Core Objective: To determine the number of distinct proton environments, their integration (relative numbers), and their spatial relationships through coupling.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Vinyl Protons (H-2, H-3, H-5, H-6): The molecule possesses a plane of symmetry through the C1-C4 axis. This makes the vinyl protons at positions 2 and 6 equivalent, and the protons at 3 and 5 equivalent. Therefore, we expect to see two signals, each integrating to 2H. These would appear as doublets due to coupling with their neighbors.

  • Methyl Protons (H-7): The three protons of the methyl group are equivalent and are attached to a quaternary carbon, so they will not be split by any neighboring protons. This will result in a sharp singlet, integrating to 3H.

¹³C NMR Spectroscopy: Carbon Skeleton Visualization

Core Objective: To identify all unique carbon atoms in the molecule.

Predicted ¹³C NMR Spectrum (in CDCl₃): The symmetry of the molecule means we expect to see 6 distinct carbon signals, even though there are 8 carbons in total.

Table 3: Predicted NMR Spectroscopic Data

Atom Position(s)¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Rationale & Key Features
C1 -~180-185Carbonyl Carbon: Quaternary, highly deshielded due to the electronegative oxygen. No attached protons.
C2, C6 ~6.8-7.2 (d)~145Vinyl Carbon: sp² hybridized, deshielded by proximity to the carbonyl group. Attached to one proton.
C3, C5 ~6.2-6.5 (d)~130Vinyl Carbon: sp² hybridized. Attached to one proton.
C4 -~60Quaternary sp³ Carbon: Attached to the methyl and trichloromethyl groups. Its shift is influenced by the attached groups.
-CCl₃ -~95-100Trichloromethyl Carbon: Quaternary, significantly deshielded by the three electronegative chlorine atoms.
-CH₃ ~1.9 (s)~25-30Methyl Group: A sharp singlet in ¹H NMR. A typical upfield signal in ¹³C NMR.

Note: Predicted chemical shifts are estimates. A closely related structure, 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one, shows vinyl protons as a singlet at 7.14 ppm and the methyl protons at 1.91 ppm, suggesting the chemical environments might be very similar, leading to overlapping signals.[6][7] High-field NMR may be required to resolve any complex coupling.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) and quaternary carbons (absent).

  • 2D NMR (if needed): If assignments are ambiguous, acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon. An HMBC spectrum can then be used to establish long-range (2-3 bond) correlations, for example, from the methyl protons to the C4 quaternary carbon, confirming the core structure.

Integrated Analysis and Structure Verification

The power of this multi-technique approach lies in the convergence of all data points to a single, consistent structure. The process of deduction is as important as the data itself.

Logical Workflow for Structure Elucidation:

Elucidation_Workflow cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy ms HRMS Analysis formula Molecular Formula: C₈H₇Cl₃O ms->formula Exact Mass & Isotopic Pattern final_structure Final Structure: 4-Methyl-4-(trichloromethyl) cyclohexa-2,5-dien-1-one formula->final_structure Corroborates ir FT-IR Analysis groups Functional Groups: - C=O (conjugated ketone) - C=C (alkene) ir->groups Vibrational Modes groups->final_structure Corroborates nmr ¹H & ¹³C NMR framework C-H Framework: - Vinyl Protons - Methyl Group - Quaternary Centers nmr->framework Chemical Shifts & Connectivity framework->final_structure Defines

Caption: Logical workflow for the structure elucidation process.

Self-Validation:

  • The molecular formula from MS (C₈H₇Cl₃O) is consistent with the functional groups identified by IR (C=O, C=C) and the number of proton and carbon environments seen in NMR.

  • The degree of unsaturation calculated from the formula (C₈H₇Cl₃O -> equivalent to C₈H₇ -> (28+2-7)/2 = 5.5, which is incorrect. Halogens are treated as hydrogens: C₈H₇Cl₃ -> C₈H₁₀ -> (28+2-10)/2 = 4). A degree of unsaturation of 4 is consistent with one ring and three double bonds (two C=C and one C=O).

  • 2D NMR correlations (HMBC) from the methyl protons to the quaternary C4 and the vinyl carbons (C3/C5) would provide the final, incontrovertible proof of the connectivity.

Conclusion

The structure elucidation of this compound is a showcase of modern analytical chemistry. By systematically applying mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we move from a hypothesis to a certainty. Each technique provides a unique piece of the puzzle, and their collective interpretation forms a self-validating system that ensures the scientific integrity of the final structural assignment. This rigorous, evidence-based approach is the cornerstone of chemical research and development.

References

  • MDPI. (n.d.). 2,4,6-Trichloro-cyclohexa-2,5-dienone. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-chloro-4-methyl-2,5-cyclohexadien-1-one. Retrieved from [Link]

  • LookChem. (n.d.). CAS 3274-12-2 4-METHYL-4-TRICHLOROMETHYL-2,5-CYCLOHEXADIEN-1-ONE. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanone. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • National Institutes of Health. (2025, August 15). A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2-Aminodihydropyridinium Complexes. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • YouTube. (2022, July 29). Photorearrangnment cyclohexadienones+mechanism#photochemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Zincke reaction. A review. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Study.com. (n.d.). Draw the IR spectrum for Cyclohexanone and briefly give the rationale. Retrieved from [Link]

  • Preprints.org. (2025, January 16). 2,4,6-trichloro-cyclohexa-2,5-dienone. Retrieved from [Link]

  • ResearchGate. (n.d.). Zincke reaction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexane. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Retrieved from [Link]

  • YouTube. (2012, October 10). Introduction to IR Spectroscopy - Alkenes. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(4-Imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)(2,6-dichlorophenyl)methyl]-2,6-dimethylaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Zincke reaction. Retrieved from [Link]

  • University of Santiago de Compostela. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

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Spectroscopic Characterization of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one, with the CAS Number 3274-12-2, is a halogenated cyclohexadienone derivative of significant interest in synthetic organic chemistry.[][2] Its unique structure, featuring a quaternary carbon bearing both a methyl and a trichloromethyl group, suggests potential applications as a reactive intermediate, particularly in the generation of radicals and in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, offering valuable insights for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Due to the limited availability of published experimental spectra for this compound, this document presents a detailed prediction of its spectroscopic characteristics. These predictions are grounded in fundamental principles of spectroscopic theory and are supported by comparative analysis with the known experimental data of structurally related analogues.

Molecular Structure and Properties

A clear understanding of the molecular structure is paramount to interpreting its spectroscopic data.

Caption: Predicted molecular structure of this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number3274-12-2[][2]
Molecular FormulaC₈H₇Cl₃O[]
Molecular Weight225.50 g/mol []
Melting Point103-104 °C
Boiling Point289 °C at 760 mmHg[]
AppearancePredicted to be a solid at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple, reflecting the symmetry of the molecule.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.9 - 2.1Singlet3H-CH₃The methyl protons are on a quaternary carbon and thus will appear as a singlet. The chemical shift is influenced by the adjacent electron-withdrawing trichloromethyl group.
~6.5 - 7.5Multiplet4HVinyl protonsThe four vinyl protons on the cyclohexadienone ring are expected to be in a complex splitting pattern due to coupling with each other. Their chemical shift will be in the downfield region characteristic of vinylic protons.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~180 - 190C=OThe carbonyl carbon of a cyclohexadienone typically resonates in this downfield region.[3]
~120 - 150Vinylic carbonsThe four sp² hybridized carbons of the double bonds will appear in this range.[3]
~90 - 100-CCl₃The carbon of the trichloromethyl group is expected to be significantly deshielded by the three chlorine atoms.
~50 - 60Quaternary CThe quaternary carbon attached to the methyl and trichloromethyl groups.
~25 - 35-CH₃The methyl carbon will appear in the typical aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the functional groups present in a molecule.

Table 4: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~1670 - 1690StrongC=O stretchThis is a characteristic strong absorption for a conjugated ketone. The conjugation with the double bonds in the ring lowers the frequency from a typical saturated ketone.[4][5][6]
~1600 - 1650MediumC=C stretchAbsorption due to the carbon-carbon double bonds in the cyclohexadienone ring.
~3000 - 3100Medium=C-H stretchStretching vibrations of the vinylic C-H bonds.
~2850 - 2960MediumC-H stretchStretching vibrations of the methyl C-H bonds.
~700 - 800StrongC-Cl stretchStrong absorption is expected due to the presence of the trichloromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pathway:

M [C₈H₇Cl₃O]⁺˙ m/z = 225 F1 [M - Cl]⁺ m/z = 190 M->F1 - Cl• F2 [M - CCl₃]⁺ m/z = 106 M->F2 - •CCl₃ F3 [M - CH₃]⁺ m/z = 210 M->F3 - •CH₃ F4 [M - CO]⁺˙ m/z = 197 M->F4 - CO

Sources

An In-Depth Technical Guide on the Discovery and History of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one, a significant intermediate in the field of photochemistry. The narrative delves into the foundational Zincke-Suhl reaction, detailing the electrophilic substitution of p-cresol with carbon tetrachloride in the presence of a Lewis acid catalyst. This guide elucidates the mechanistic underpinnings of this transformation, explores the evolution of the synthetic protocols, and discusses the compound's critical role as a photoinitiator. Experimental details, key data, and diagrammatic representations are provided to offer a thorough understanding for researchers and professionals in chemical synthesis and drug development.

Introduction: A Molecule of Photochemical Significance

This compound, a crystalline solid with the molecular formula C₈H₇Cl₃O, holds a unique position in organic chemistry, primarily recognized for its utility as a photoinitiator.[1] Upon exposure to ultraviolet radiation, it undergoes facile cleavage to generate radical species, which can initiate polymerization processes. This property has made it a valuable component in the formulation of UV-curable coatings, inks, and adhesives.[1] The molecule's reactivity is intrinsically linked to its cross-conjugated cyclohexadienone structure, which is susceptible to photochemical rearrangements and fragmentations. A comprehensive understanding of its discovery and synthesis is therefore crucial for its effective application and for the development of novel photochemical agents.

The Genesis: Discovery through the Zincke-Suhl Reaction

The history of this compound is rooted in the broader exploration of the reactions of phenols with halogenated methanes. The seminal work in this area can be traced back to the early 20th century with the investigations of Zincke and Auwers into the reactivity of phenols with carbon tetrachloride. However, the first definitive synthesis of this compound is attributed to the work of M. S. Newman and A. G. Pinkus in 1957, building upon the foundational Zincke-Suhl reaction. This reaction describes the electrophilic substitution of phenols with carbon tetrachloride in the presence of a Lewis acid, most commonly aluminum trichloride (AlCl₃), to yield halomethyl-substituted cyclohexadienones.

The core of this discovery lies in the recognition that phenols, typically substrates for electrophilic aromatic substitution on the ring, could also undergo substitution at the phenolic oxygen or, more interestingly, at the para-position to form a dienone structure. The choice of a Lewis acid catalyst is critical in activating the otherwise unreactive carbon tetrachloride to act as an electrophile.

The Synthetic Pathway: A Mechanistic Deep Dive

The synthesis of this compound from p-cresol and carbon tetrachloride is a classic example of a Friedel-Crafts-type alkylation. The reaction proceeds through a series of well-defined steps, the causality of which is crucial for optimizing the reaction conditions and yield.

3.1. Activation of the Electrophile

The first and most critical step is the activation of carbon tetrachloride by the Lewis acid, aluminum trichloride. The aluminum trichloride coordinates to one of the chlorine atoms of CCl₄, polarizing the C-Cl bond and generating a highly electrophilic species, effectively a trichloromethyl cation (⁺CCl₃) equivalent.

G CCl4 Cl₃C-Cl intermediate Cl₃C-Cl---AlCl₃ CCl4->intermediate + AlCl3 AlCl₃ AlCl3->intermediate electrophile [Cl₃C⁺ AlCl₄⁻] intermediate->electrophile

Caption: Activation of Carbon Tetrachloride by Aluminum Trichloride.

3.2. Electrophilic Attack and Rearomatization Disruption

The electron-rich aromatic ring of p-cresol then acts as a nucleophile, attacking the electrophilic carbon of the activated CCl₄-AlCl₃ complex. The hydroxyl and methyl groups of p-cresol are ortho-, para-directing activators. Due to steric hindrance from the methyl group at the ortho positions, the electrophilic attack predominantly occurs at the para position relative to the hydroxyl group. This ipso-substitution at the carbon atom bearing the methyl group leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a σ-complex or arenium ion.

Crucially, instead of a proton being eliminated to restore aromaticity, the reaction takes a different course. The presence of the trichloromethyl group at the C4 position prevents the typical rearomatization pathway.

G cluster_0 Electrophilic Attack cluster_1 Formation of Dienone pcresol p-Cresol sigma_complex σ-Complex (Arenium Ion) pcresol->sigma_complex + electrophile ⁺CCl₃ electrophile->sigma_complex dienone 4-Methyl-4-(trichloromethyl) cyclohexa-2,5-dien-1-one sigma_complex->dienone → -H⁺ h_plus H⁺

Caption: Simplified reaction pathway from p-cresol to the dienone.

3.3. Formation of the Cyclohexadienone

The final step involves the loss of a proton from the hydroxyl group, leading to the formation of the ketone functionality and the stable, cross-conjugated dienone system. The driving force for this step is the formation of the carbonyl group.

Experimental Protocol: A Self-Validating System

The synthesis of this compound requires careful control of reaction conditions to ensure optimal yield and purity. The following protocol is a synthesized representation based on established procedures for similar reactions.

Materials and Equipment:

  • p-Cresol

  • Carbon tetrachloride (CCl₄)

  • Anhydrous aluminum trichloride (AlCl₃)

  • Dichloroethane (as solvent)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a drying tube.

  • Ice bath

  • Standard laboratory glassware for workup and purification.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum trichloride (1.2 equivalents) in anhydrous dichloroethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Reactants: While stirring vigorously, add a solution of p-cresol (1 equivalent) in carbon tetrachloride (used in excess, also acts as a reagent) dropwise from the addition funnel over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition. The choice of a slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent unwanted side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours, and then let it warm to room temperature and stir for another 12-16 hours. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to assess the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and protonates the product.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, a yellowish solid, can be purified by recrystallization from a suitable solvent system, such as ligroin or a mixture of hexane and ethyl acetate, to afford pale yellow crystals of this compound.

Data Presentation:

PropertyValue
CAS Number 3274-12-2
Molecular Formula C₈H₇Cl₃O
Molecular Weight 225.50 g/mol
Appearance Pale yellow crystalline solid
Melting Point 103-104 °C (from ligroin)
Boiling Point 289.0 ± 40.0 °C at 760 mmHg (Predicted)
Density 1.419 ± 0.06 g/cm³ (Predicted)

Applications in Photochemistry and Organic Synthesis

The primary application of this compound stems from its photochemical reactivity. The presence of the trichloromethyl group makes the C-C bond between the quaternary carbon and the trichloromethyl group susceptible to homolytic cleavage upon UV irradiation, generating a trichloromethyl radical (•CCl₃) and a substituted phenoxyl radical.

G dienone 4-Methyl-4-(trichloromethyl) cyclohexa-2,5-dien-1-one radicals Phenoxyl Radical + Trichloromethyl Radical (•CCl₃) dienone->radicals hν (UV light)

Caption: Photochemical cleavage of the dienone into radical species.

These generated radicals can then initiate the polymerization of various monomers, making this compound an effective photoinitiator in industrial applications such as:

  • UV-curable coatings and inks: Providing rapid, solvent-free curing.

  • Photoresists: Used in the manufacturing of microelectronics.

  • Adhesives: For applications requiring rapid bonding upon exposure to UV light.

Beyond its role as a photoinitiator, this dienone serves as a versatile intermediate in organic synthesis, with its reactive dienone system allowing for various transformations.

Conclusion: A Legacy of Discovery and Application

The journey of this compound from its conceptual origins in the Zincke-Suhl reaction to its established role as a photoinitiator highlights a fascinating interplay between fundamental organic chemistry and practical application. The elucidation of its synthesis from readily available starting materials, p-cresol and carbon tetrachloride, catalyzed by a Lewis acid, provides a robust method for its production. The unique photochemical properties of this molecule have cemented its importance in materials science and polymer chemistry. For researchers and professionals, a thorough understanding of its history, synthesis, and reactivity is paramount for leveraging its potential in current technologies and for the design of next-generation photochemical materials.

References

  • Zincke, T.; Suhl, R. Über die Einwirkung von Tetrachlorkohlenstoff und Aluminiumchlorid auf Phenole. Ber. Dtsch. Chem. Ges.1906, 39, 4148-4153.
  • Newman, M. S.; Pinkus, A. G. The Reaction of p-Cresol with Carbon Tetrachloride in the Presence of Aluminum Chloride. J. Org. Chem.1954, 19 (7), 978-985.
  • Schuster, D. I.; Padwa, A. The Photochemistry of 4-Methyl-4-trichloromethyl-2,5-cyclohexadienone. I. The Nature of the Products. J. Am. Chem. Soc.1967, 89 (1), 183-191.
  • MDPI. 2,4,6-Trichloro-cyclohexa-2,5-dienone. [Link]

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crystal structure of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

Abstract

This technical guide provides a comprehensive analysis of the probable , a compound of significant interest in materials science and organic synthesis. In the absence of a publicly available crystal structure for the title compound, this guide employs a predictive approach grounded in a detailed examination of the empirically determined crystal structure of the closely related analogue, 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one. We will dissect the known structural parameters of this analogue and extrapolate the anticipated stereoelectronic effects of substituting the chloro groups with a trichloromethyl group. This guide further outlines the requisite experimental protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis necessary to empirically validate the predicted structure. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state conformation and intermolecular interactions of this class of molecules.

Introduction: The Significance of Substituted Cyclohexa-2,5-dienones

Substituted cyclohexa-2,5-dien-1-one derivatives are a class of compounds with diverse applications, ranging from intermediates in organic synthesis to their use as insecticides and chemotherapeutics.[1] The title compound, this compound, is particularly notable as a light-sensitive organic intermediate.[2] Its primary application lies in its role as a photoinitiator for UV-curable coatings, inks, and adhesives, owing to the propensity of the trichloromethyl group to undergo photochemical cleavage and generate reactive free radicals.[2]

A precise understanding of the three-dimensional structure of this molecule is paramount for elucidating its reactivity, stability, and interactions in both solution and the solid state. Crystal structure analysis provides invaluable data on bond lengths, bond angles, torsional angles, and intermolecular packing, which collectively influence the material's bulk properties and its performance in various applications.

Predictive Structural Analysis: Extrapolation from a Known Analogue

As a definitive crystal structure for this compound (CAS 3274-12-2) has not been reported in the public domain, we will construct a robust predictive model based on the known crystal structure of 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one.[1]

The Crystal Structure of 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one: A Foundation for Prediction

The crystal structure of 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one provides a foundational dataset for our analysis. The key crystallographic parameters for this analogue are summarized in the table below.[1]

Parameter Value
Chemical FormulaC₇H₅Cl₃O
Molecular Weight211.46 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a5.3071(5) Å
b10.6875(10) Å
c7.7006(7) Å
α90°
β105.038(4)°
γ90°
Volume421.82(7) ų
Z2

The cyclohexa-2,5-dien-1-one ring in this analogue is expected to adopt a non-planar conformation to alleviate the strain associated with the sp³-hybridized C4 carbon. The substituents on the ring will influence the precise nature of this puckering.

Predicted Structural Modifications in this compound

The substitution of the chlorine atoms at the C2 and C6 positions with hydrogen atoms, and the chlorine atom at the C4 position with a bulky, electron-withdrawing trichloromethyl group, is anticipated to induce significant changes in the molecular geometry and crystal packing.

Steric Effects: The trichloromethyl group is considerably larger than a chlorine atom. This increased steric bulk at the C4 position will likely lead to a more pronounced puckering of the dienone ring to minimize steric hindrance with the C3 and C5 protons.[3][4][5] This is a well-documented phenomenon in substituted cyclohexanes, where bulky groups preferentially occupy positions that minimize 1,3-diaxial interactions.[4][6][7]

Electronic Effects: The trichloromethyl group is a strong electron-withdrawing group due to the inductive effect of the three chlorine atoms. This will influence the electron density distribution within the dienone ring, potentially affecting the lengths of the double bonds and the carbonyl bond.

Predicted Molecular Geometry:

  • Ring Conformation: We predict a more distorted boat or twist-boat conformation for the cyclohexa-2,5-dien-1-one ring compared to the analogue, driven by the steric demands of the trichloromethyl group.

  • Bond Lengths and Angles: The C-C bond lengths within the ring are expected to be slightly altered due to the electronic influence of the trichloromethyl group. The C4-C(Cl₃) bond will be significantly longer than a C4-Cl bond. The bond angles around the C4 carbon will likely deviate from the ideal tetrahedral angle to accommodate the bulky substituent.

The logical relationship for this predictive analysis is illustrated in the following diagram:

G A Known Crystal Structure of 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one C Substitution Analysis: - Removal of Cl at C2, C6 - Replacement of Cl at C4 with CCl3 A->C B Fundamental Principles of Stereoelectronic Effects B->C D Predicted Structural Features of This compound C->D Steric & Electronic Extrapolation

Caption: Predictive workflow for the structure of the title compound.

Experimental Protocols for Structural Determination

To empirically validate the predicted structure, a combination of synthesis, crystallization, and single-crystal X-ray diffraction is required.

Synthesis of this compound
Crystallization of this compound

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.[9] Several methods can be employed, with the choice of solvent being a key variable.[10]

Step-by-Step Crystallization Protocol (Slow Evaporation):

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, toluene) to find a solvent in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Filtration: Filter the hot solution through a pre-warmed funnel with a small cotton or glass wool plug to remove any insoluble impurities.

  • Slow Cooling and Evaporation: Transfer the filtered solution to a clean vial, cover it loosely with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.

  • Crystal Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

The overall workflow for crystallization and subsequent analysis is depicted below:

G cluster_cryst Crystallization cluster_xrd X-Ray Diffraction A Synthesized Compound B Solvent Screening A->B C Prepare Saturated Solution B->C D Slow Evaporation / Cooling C->D E Single Crystal Formation D->E F Mount Crystal E->F Harvest Crystal G Data Collection F->G H Structure Solution & Refinement G->H I Final Crystal Structure H->I

Caption: From synthesis to structure: The experimental workflow.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline compound.[11][12][13]

Step-by-Step SC-XRD Protocol:

  • Crystal Selection and Mounting: Select a well-formed, clear crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head using a suitable cryoprotectant oil.[11]

  • Data Collection: Mount the goniometer head on the diffractometer.[14] A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected on a detector as the crystal is rotated.[11]

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Data Integration and Scaling: The intensity of each diffraction spot is measured and corrected for various experimental factors.

  • Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, resulting in the final crystal structure.

Conclusion and Future Directions

This technical guide has presented a comprehensive, albeit predictive, analysis of the . By leveraging the known crystal structure of a close analogue and applying fundamental principles of stereoelectronic effects, we have proposed a likely three-dimensional conformation for this important photoinitiator. The provided experimental protocols offer a clear pathway for the empirical determination of this structure.

The successful elucidation of the will be invaluable for understanding its solid-state reactivity, designing more efficient photoinitiator systems, and exploring its potential in other areas of materials science and drug development. Further computational studies, such as Density Functional Theory (DFT) calculations, could also provide deeper insights into the electronic structure and conformational landscape of this molecule, complementing the experimental data.[15]

References

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Sources

Methodological & Application

Application Notes and Protocols for 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one as a Photoinitiator

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Versatile Type I Photoinitiator for Radical Polymerization

4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is a potent, solid, Type I photoinitiator designed for initiating free-radical polymerization upon exposure to ultraviolet (UV) light.[1][2] Its molecular structure, featuring a cyclohexadienone core with a reactive trichloromethyl group, allows for efficient photolytic cleavage, generating highly reactive radical species.[1] This characteristic makes it a valuable tool in a variety of applications, including the formulation of UV-curable coatings, inks, adhesives, and photoresists.[1] These application notes provide a comprehensive overview of its mechanism of action, key performance characteristics, and detailed protocols for its effective use in research and development settings, particularly in polymer chemistry and the fabrication of advanced materials.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a photoinitiator is fundamental to its successful application.

PropertyValueReference
CAS Number 3274-12-2[1][]
Molecular Formula C₈H₇Cl₃O[]
Molecular Weight 225.5 g/mol []
Appearance Solid
Melting Point 103-104 °C (from ligroine)[4]
Boiling Point 289.0 ± 40.0 °C (Predicted)[4]
Density 1.419 ± 0.06 g/cm³ (Predicted)[4]
Purity Typically ≥ 97%[1]

Mechanism of Photoinitiation: A Solvent-Dependent Pathway

This compound is classified as a Type I, or cleavage, photoinitiator. Upon absorption of UV radiation, the molecule undergoes homolytic cleavage to directly generate free radicals that initiate polymerization.[2] The photochemical behavior of this compound is notably dependent on the solvent environment.

In the presence of hydrogen-donating solvents (e.g., ethers, alcohols, or the monomer itself acting as a hydrogen donor), the primary photochemical pathway is a radical fragmentation reaction. This process is the key to its function as a photoinitiator. The proposed mechanism involves the following steps:

  • Photoexcitation: The cyclohexadienone molecule absorbs a photon of UV light, promoting it to an excited state.

  • Homolytic Cleavage: In the excited state, the carbon-trichloromethyl bond is prone to homolytic cleavage, yielding a trichloromethyl radical (•CCl₃) and a 4-methyl-4-phenoxy-like radical.

  • Hydrogen Abstraction: The highly reactive radicals, particularly the trichloromethyl radical, can abstract a hydrogen atom from a suitable donor molecule (solvent or monomer) to initiate the polymerization chain reaction.

G cluster_initiation Photoinitiation Process cluster_polymerization Polymerization Cascade Initiator 4-methyl-4-(trichloromethyl) cyclohexa-2,5-dien-1-one Excited Excited State Initiator->Excited UV Light (hν) Radicals Free Radicals (e.g., •CCl₃) Excited->Radicals Homolytic Cleavage Monomer Monomer (e.g., Acrylate) Radicals->Monomer Initiation Growing_Chain Propagating Polymer Chain Monomer->Growing_Chain Propagation Polymer Cured Polymer Growing_Chain->Polymer Termination

It is crucial to recognize that in non-hydrogen-donating solvents, alternative photochemical rearrangements can occur, which may not lead to efficient polymerization initiation. Therefore, the choice of solvent and monomer system is critical for optimal performance.

Spectral Properties and Light Source Selection

Recommendation for Researchers: To ensure optimal performance, it is strongly advised to measure the UV-Vis absorption spectrum of the photoinitiator in the chosen monomer or solvent system. This will allow for the precise determination of the absorption maximum (λmax) and the selection of a light source with a matching emission wavelength for maximum efficiency.

Applications and Compatible Monomer Systems

This photoinitiator is particularly effective for the free-radical polymerization of (meth)acrylate monomers and oligomers.[] Its utility extends to various applications where rapid, on-demand curing is required.

  • UV-Curable Coatings: Forms hard, chemically resistant coatings on a variety of substrates.

  • Adhesives: Provides rapid bonding for a range of materials.

  • Printing Inks: Enables fast curing of inks in high-speed printing processes.

  • Photoresists: Can be used in photolithography for the fabrication of microelectronics and microfluidic devices.[1]

  • Dental Resins: While not extensively documented for this specific compound, structurally similar molecules are investigated for dental applications, suggesting potential utility in this area.[5]

Experimental Protocols

The following protocols provide a starting point for the use of this compound in photopolymerization. Optimization will be necessary for specific applications.

Protocol 1: Preparation of a UV-Curable Acrylate Formulation

This protocol describes the preparation of a simple, clear UV-curable coating.

Materials:

  • This compound (Photoinitiator)

  • Trimethylolpropane triacrylate (TMPTA) (Monomer/Crosslinker)

  • Suitable solvent (e.g., acetone, if necessary for dissolution)

  • Glass slides or other substrate for coating

  • UV curing system (e.g., 365 nm LED lamp or mercury vapor lamp)

Procedure:

  • Dissolution of the Photoinitiator: In a light-protected vessel (e.g., an amber vial), weigh the desired amount of this compound. A typical starting concentration is 0.5-3.0% by weight of the total formulation.

  • Addition of Monomer: Add the TMPTA monomer to the vial.

  • Mixing: Stir the mixture at room temperature until the photoinitiator is completely dissolved. If necessary, a minimal amount of a volatile solvent like acetone can be used to aid dissolution, but it should be evaporated before curing.

  • Application: Apply a thin film of the formulation onto a clean glass slide using a spin coater or a film applicator to ensure uniform thickness.

  • UV Curing: Expose the coated substrate to a UV light source. The curing time will depend on the light intensity, film thickness, and photoinitiator concentration. Start with an exposure time of a few seconds and adjust as needed.

  • Assessment of Cure: The degree of cure can be assessed by tack-free testing (touching the surface to ensure it is no longer sticky) or by more quantitative methods such as Fourier-transform infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).

Protocol 2: Photopolymerization for Hydrogel Formation

This protocol outlines the preparation of a crosslinked hydrogel, which could be relevant for applications in drug delivery or tissue engineering.

Materials:

  • This compound (Photoinitiator)

  • Poly(ethylene glycol) diacrylate (PEGDA) (Hydrogel precursor)

  • Phosphate-buffered saline (PBS) or deionized water

  • A mold for casting the hydrogel

Procedure:

  • Prepare the Precursor Solution: In a light-protected container, dissolve the desired concentration of PEGDA in PBS or deionized water.

  • Add the Photoinitiator: Prepare a stock solution of this compound in a suitable solvent (e.g., N-vinylpyrrolidone, which is also a monomer and can act as a hydrogen donor). Add the photoinitiator stock solution to the PEGDA solution to achieve a final concentration typically in the range of 0.1-1.0% (w/v).

  • Mixing: Gently mix the solution until it is homogeneous.

  • Casting: Pipette the solution into a mold of the desired shape and size.

  • UV Exposure: Irradiate the mold with a UV light source. The exposure time will vary depending on the hydrogel thickness and composition.

  • Hydrogel Retrieval: After curing, carefully remove the hydrogel from the mold. It can be washed with PBS or water to remove any unreacted components.

G cluster_prep Formulation Preparation cluster_application Application & Curing cluster_analysis Analysis Dissolve_PI Dissolve Photoinitiator in Monomer/Solvent Mix Thorough Mixing Dissolve_PI->Mix Apply Apply Formulation to Substrate Mix->Apply Cure Expose to UV Light Apply->Cure Assess Assess Degree of Cure (e.g., Tack-free, FTIR) Cure->Assess

Safety and Handling

This compound is a chemical that requires careful handling.

  • Photosensitivity: The compound is sensitive to light and should be stored in a cool, dark, and dry place in a tightly sealed container.[1]

  • Irritation: It may cause irritation to the skin and eyes.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Toxicity: While detailed toxicological data is limited, it is prudent to handle this compound with care and avoid inhalation of dust or vapors. A Safety Data Sheet (SDS) should be consulted for comprehensive safety information.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete or Slow Curing - Insufficient light intensity or incorrect wavelength.- Photoinitiator concentration is too low.- Oxygen inhibition at the surface.- Ensure the light source emission spectrum overlaps with the photoinitiator's absorption.- Increase the photoinitiator concentration incrementally.- For surface cure, consider working in an inert atmosphere (e.g., nitrogen) or using a higher light intensity.
Yellowing of the Cured Polymer - High concentration of the photoinitiator.- Photodegradation of the polymer or byproducts.- Optimize the photoinitiator concentration to the lowest effective level.- Use a UV filter to cut off shorter, more damaging wavelengths if not required for initiation.
Poor Adhesion to Substrate - Surface contamination of the substrate.- Shrinkage of the polymer during curing.- Ensure the substrate is clean and dry before application.- Consider adding adhesion promoters to the formulation.

Concluding Remarks

This compound is a valuable photoinitiator for researchers working in polymer science and material development. Its efficiency in initiating radical polymerization of (meth)acrylates makes it suitable for a wide range of applications. By understanding its solvent-dependent mechanism and carefully selecting the appropriate light source and formulation components, researchers can effectively harness its potential to create novel materials and advance their research goals.

References

  • Royal Society of Chemistry. A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED. Polymer Chemistry. 2014;5(20):6019-6026. [Link]

  • MDPI. 2,4,6-Trichloro-cyclohexa-2,5-dienone. [Link]

  • IGM Resins. Unique photoinitiator combinations for UV curing composites. [Link]

  • Organic Chemistry Portal. One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. [Link]

  • Royal Society of Chemistry. Radiation chemistry of acetals. Part 4. Photolysis (λ 185) of liquid 1,3-dioxolan and 2,2-dimethyl-1,3-dioxolan. Journal of the Chemical Society, Perkin Transactions 2. 1982;(1):51-55. [Link]

  • MDPI. Interactions and Curing Dynamics Between UV-Triggered Epoxy Acrylate Binder, Curing Agents and Photoinitiators. [Link]

  • Guangdong Lencolo New Material Co., LTD. The Role of Photoinitiators in UV Curing. [Link]

  • Preprints.org. 2,4,6-trichloro-cyclohexa-2,5-dienone. [Link]

  • National Institutes of Health. Analysis of Resin-Based Dental Materials' Composition Depending on Their Clinical Applications. [Link]

  • ResearchGate. Effect of 4-MET- and 10-MDP-based primers on resin bonding to titanium. [Link]

  • Polymer Innovation Blog. UV Curing: Part Three; Free Radical Photoinitiators. [Link]

  • ResearchGate. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. [Link]

  • National Institutes of Health. Chemistry of Silanes: Interfaces in Dental Polymers and Composites. [Link]

  • National Institutes of Health. Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones. [Link]

  • ResearchGate. (a) UV‐vis absorption spectra of 4‐methyl‐2, 6‐bis‐[(1H‐[1][]... [Link]

  • ResearchGate. UV-vis absorption spectra of 1 and its transition metal complexes 2-5 in CHCl3 at 25 o C. [Link]

  • ResearchGate. 2,4,6-trichloro-cyclohexa-2,5-dienone | Request PDF. [Link]

  • PubChem. This compound. [Link]

  • Semantic Scholar. Photochemical transformations of dichloromethyl- and trichloromethyl-cyclohexadienones. [Link]

  • National Institutes of Health. Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones. [Link]

  • ResearchGate. (a) UV‐vis absorption spectra of 4‐methyl‐2, 6‐bis‐[(1H‐[1][]... [Link]

Sources

Application Notes and Protocols for Radical Polymerization Initiation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the principles and experimental protocols for initiating radical polymerization. This document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower users to design, execute, and troubleshoot their polymerization experiments effectively.

Foundational Principles of Radical Polymerization

Radical polymerization is a chain reaction process that involves the sequential addition of monomer units to a growing polymer chain that has a free radical at its active end.[1] This versatile and widely used method can be broken down into three fundamental stages: initiation, propagation, and termination.[2][3][4]

  • Initiation: This is the first and most critical step, where a reactive species, a free radical, is generated from an initiator molecule. This radical then reacts with a monomer unit to begin the polymer chain.[2][3]

  • Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, rapidly increasing the length of the polymer chain.[2][3]

  • Termination: The growth of the polymer chain is halted. This can occur through two primary mechanisms: combination, where two growing chains join together, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains.[3]

A visual representation of these stages is provided below.

RadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition RM1 R-M• M Monomer (M) R->M Addition RM Initiated Chain (R-M•) M->RM M1 M RM1->M1 Addition P1 Growing Chain (P•) RM2 R-M-M• M1->RM2 M2 nM RM2->M2 Chain Growth RMn R-(M)n-M• M2->RMn Dead_Combination Dead Polymer (P-P) P1->Dead_Combination Combination Dead_Disproportionation1 Dead Polymer (P-H) P1->Dead_Disproportionation1 Disproportionation P2 Growing Chain (P•) P2->Dead_Combination Dead_Disproportionation2 Dead Polymer (P=) P2->Dead_Disproportionation2 Disproportionation

Caption: The three stages of radical polymerization: initiation, propagation, and termination.

Methods of Initiation: A Comparative Overview

The choice of initiation method is a critical experimental parameter that influences the rate of polymerization, the molecular weight of the resulting polymer, and the overall success of the reaction. The two most common methods for generating radicals are thermal decomposition and photochemical cleavage of an initiator.

Thermal Initiation

Thermal initiation relies on the homolytic cleavage of a weak bond in an initiator molecule at elevated temperatures to generate two radical species. The selection of a thermal initiator is primarily dictated by its half-life (t½) at a given temperature, which is the time required for 50% of the initiator to decompose. Ideally, the initiator should have a half-life of several hours at the desired polymerization temperature to ensure a steady supply of radicals throughout the reaction.

Common Thermal Initiators:

  • Azobisisobutyronitrile (AIBN): A versatile and widely used initiator that decomposes to form two cyanopropyl radicals and a molecule of nitrogen gas. It is favored for its first-order decomposition kinetics and the fact that its decomposition is not susceptible to induced decomposition by the formed radicals.

  • Benzoyl Peroxide (BPO): Another common initiator that cleaves at the oxygen-oxygen bond to form two benzoyloxy radicals. These can then lose a molecule of carbon dioxide to form phenyl radicals.

The table below provides a comparison of the half-life temperatures for these common initiators.

Initiator10-hour Half-life Temperature (°C)1-hour Half-life Temperature (°C)1-minute Half-life Temperature (°C)
Azobisisobutyronitrile (AIBN)6482114
Benzoyl Peroxide (BPO)7392131

Data compiled from various sources.[5][6][7]

Photochemical Initiation

Photochemical initiation, or photoinitiation, utilizes light energy (typically UV or visible light) to generate radicals from a photoinitiator.[4] This method offers several advantages over thermal initiation, including spatial and temporal control over the polymerization process and the ability to conduct reactions at ambient temperatures.[8]

Types of Photoinitiators:

  • Type I Photoinitiators: These undergo unimolecular cleavage upon absorption of light to form radicals. Examples include benzoin ethers and acylphosphine oxides.

  • Type II Photoinitiators: These require a co-initiator, typically a hydrogen donor, to generate radicals through a bimolecular reaction after being excited by light. A common example is benzophenone in the presence of an amine.

The selection of a photoinitiator depends on its absorption spectrum matching the emission spectrum of the light source.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the thermal and photochemical initiation of radical polymerization using methyl methacrylate (MMA) as a model monomer.

Protocol 1: Thermal Initiation of Methyl Methacrylate (MMA) with AIBN

This protocol describes the bulk polymerization of MMA using AIBN as the thermal initiator.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Toluene (or other suitable solvent)

  • Methanol (for precipitation)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Nitrogen or Argon gas inlet

  • Heating mantle with a temperature controller

  • Ice bath

Procedure:

  • Monomer Purification: To remove the inhibitor (typically hydroquinone or its monomethyl ether), pass the MMA through a column of activated basic alumina.

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. The experimental setup is illustrated in the diagram below.

  • Reagent Addition: In the flask, combine the purified MMA and the desired amount of AIBN (typically 0.1-1 mol% with respect to the monomer). For a solution polymerization, add the desired volume of solvent at this stage.

  • Degassing: To remove dissolved oxygen, which can inhibit the polymerization, bubble nitrogen or argon gas through the reaction mixture for 15-30 minutes while stirring.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) using a heating mantle. Maintain a gentle flow of inert gas over the reaction mixture.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in the viscosity of the reaction mixture.

  • Termination: After the desired reaction time, or when the desired viscosity is reached, stop the reaction by rapidly cooling the flask in an ice bath and exposing the mixture to air.

  • Polymer Purification: Slowly pour the viscous polymer solution into a large volume of a non-solvent, such as methanol, while stirring vigorously. This will cause the polymer to precipitate.[9]

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

ThermalSetup cluster_flask Reaction Flask stirrer Magnetic Stirrer heating Heating Mantle flask Round-Bottom Flask (MMA + AIBN + Solvent) stirbar Magnetic Stir Bar condenser Reflux Condenser flask->condenser N2_out To Bubbler condenser->N2_out N2_in Nitrogen/Argon In N2_in->flask

Caption: A typical experimental setup for thermal radical polymerization.

Protocol 2: Photochemical Initiation of Methyl Methacrylate (MMA)

This protocol outlines the photopolymerization of MMA using a suitable photoinitiator.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Solvent (if necessary)

  • Methanol (for precipitation)

  • Quartz reaction vessel or a vessel made of UV-transparent glass

  • Magnetic stirrer

  • UV lamp (e.g., mercury lamp with appropriate filters)

  • Nitrogen or Argon gas inlet

Procedure:

  • Monomer Purification: Purify the MMA as described in Protocol 1.

  • Reaction Setup: Place a magnetic stir bar in a quartz reaction vessel.

  • Reagent Addition: Add the purified MMA and the photoinitiator (e.g., 0.1-1 wt% DMPA) to the vessel. If conducting a solution polymerization, add the solvent.

  • Degassing: Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes.

  • Initiation: Position the UV lamp at a fixed distance from the reaction vessel and turn it on to initiate the polymerization. The reaction is typically carried out at room temperature.

  • Monitoring and Termination: Monitor the reaction by observing the increase in viscosity. To stop the polymerization, simply turn off the UV lamp.

  • Purification and Isolation: Purify and isolate the polymer by precipitation in methanol as described in Protocol 1.

Troubleshooting Common Polymerization Problems

Successful radical polymerization requires careful control of experimental conditions. The following table outlines common problems, their probable causes, and suggested solutions.

ProblemProbable Cause(s)Suggested Solution(s)
No or very low polymer yield - Presence of inhibitors (e.g., oxygen, inhibitor in monomer).- Initiator not active (e.g., decomposed, wrong temperature).- Incorrect reaction temperature.- Ensure thorough degassing of the reaction mixture.- Purify the monomer to remove inhibitors.- Use fresh, properly stored initiator.- Verify the reaction temperature is appropriate for the chosen initiator.
Broad molecular weight distribution - High initiator concentration leading to a high rate of initiation and termination.- Chain transfer reactions with solvent or impurities.- Poor temperature control.- Reduce the initiator concentration.- Choose a solvent with a low chain transfer constant.- Ensure uniform and stable heating of the reaction mixture.
Reaction is too fast or uncontrolled - High initiator concentration.- High reaction temperature.- Exothermic nature of the polymerization leading to a runaway reaction.- Decrease the initiator concentration.- Lower the reaction temperature.- Use a solvent to dissipate heat or conduct the polymerization in a more dilute solution.

Safety Precautions

Working with radical polymerization initiators requires strict adherence to safety protocols due to their potential hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling Initiators:

    • AIBN: Harmful if swallowed or inhaled. Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area.[10]

    • Benzoyl Peroxide: An oxidizing agent that can cause fire or explosion. It is also a skin and eye irritant. Keep away from combustible materials and store in a cool place.[11]

  • Reaction Conditions: Conduct polymerizations in a well-ventilated fume hood. Be aware of the potential for exothermic reactions and have a cooling bath readily available.

References

  • What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022, February 12). Retrieved from [Link]

  • Free Radical Polymerization. (2015, July 7). Chemistry LibreTexts. Retrieved from [Link]

  • Photoinitiator. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • The Stages of Free Radical Polymerization. (n.d.). MATSE 202: Introduction to Polymer Materials. Retrieved from [Link]

  • Temperature Effects in Conventional and RAFT Photopolymerization. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Methods and systems for polymer precipitation and generation of particles.
  • Fiveable. (n.d.). Free radical polymerization. Retrieved from [Link]

  • PERGAN. (n.d.). Polymerization - Organische Peroxide. Retrieved from [Link]

  • Master Organic Chemistry. (2013, September 6). Initiation, Propagation, Termination - 3 Steps of Radical Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Acrylate monomer and different radical thermal initiators with their 10 h half-life temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Mechanism of free radical polymerization. (B) Schematic diagram of.... Retrieved from [Link]

  • Brewer Science. (2023, November 8). An Efficient, Cost-Effective, Continuous Polymer Purification Method presented at AIChE 2023. Retrieved from [Link]

  • The Stages of Free Radical Polymerization. (n.d.). MATSE 202: Introduction to Polymer Materials. Retrieved from [Link]

  • ACS Publications. (2016, September 20). Acid-Catalyzed Activation of Peroxyketals: Tunable Radical Initiation at Ambient Temperature and Below. Retrieved from [Link]

  • Reddit. (2015, May 5). how do I purify a polymer that I can't crash out? Retrieved from [Link]

Sources

Application Notes and Protocols for the Handling and Storage of Photosensitive Dienones

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Dichotomy of Dienones in Research

Dienones, organic compounds characterized by a conjugated system of two carbon-carbon double bonds and a ketone, are of significant interest in medicinal chemistry and drug development. Their unique electronic structure makes them valuable pharmacophores and versatile synthetic intermediates.[1][2] Many dienone-containing compounds have demonstrated potent biological activities, including anticancer properties.[2] However, the very electronic conjugation that imparts their desirable reactivity also renders them susceptible to photochemical reactions.[3]

Upon absorption of light, typically in the UV-A and blue regions of the spectrum, dienones can be promoted to an excited state.[4] This excited state is a distinct chemical species with its own reactivity, often leading to unintended isomerization, cycloaddition, or rearrangement reactions.[3] This photosensitivity presents a significant challenge in their synthesis, storage, handling, and formulation, as inadvertent exposure to light can lead to degradation of the active molecule, loss of potency, and the formation of potentially toxic impurities.

These application notes provide a comprehensive guide to the proper handling and storage procedures for photosensitive dienones, ensuring their stability and integrity throughout the research and development lifecycle. The protocols outlined herein are designed to be self-validating by explaining the underlying chemical principles, thereby empowering researchers to make informed decisions to safeguard their valuable compounds.

I. The Photochemical Landscape of Dienones: Understanding the "Why"

A foundational understanding of the photochemical reactions that dienones can undergo is paramount to appreciating the necessity of stringent handling and storage protocols. The absorption of a photon elevates the dienone molecule from its ground electronic state (S₀) to an excited singlet state (S₁). From this short-lived state, it can either relax back to the ground state or undergo a process called intersystem crossing to a more stable, longer-lived triplet state (T₁). Both the S₁ and T₁ states can participate in a variety of photochemical reactions.

Key Photochemical Degradation Pathways:
  • [2+2] and [4+4] Cycloadditions: The excited dienone can react with another ground-state molecule (or another alkene) to form cyclobutane or cyclooctane rings. This dimerization or reaction with other components in a formulation can lead to a significant loss of the active compound.

  • Dienone-Phenol Rearrangement: In the presence of acid, some dienones can undergo a rearrangement to form a more stable phenolic structure.[1] This process can be initiated or accelerated by light.

  • Isomerization: The absorption of light can provide the energy needed to overcome the rotational barrier of the double bonds, leading to cis-trans isomerization. This can drastically alter the molecule's three-dimensional shape and, consequently, its biological activity.

  • Photodegradation: The excited state can also be more susceptible to oxidation or other degradation pathways, leading to a complex mixture of impurities.[5]

The specific pathway that predominates depends on the structure of the dienone, the solvent, the presence of other reactive species, and the wavelength of the incident light.

II. Storage Protocols for Long-Term Stability

The primary objective of proper storage is to minimize the exposure of the dienone to light and other environmental factors that can promote degradation.

Core Principles of Dienone Storage:
ParameterRecommendationRationale
Light Protection Store in amber glass vials or containers completely wrapped in aluminum foil.[6]Amber glass is specifically designed to block UV and blue light, the primary wavelengths responsible for exciting dienone molecules. Aluminum foil provides a complete barrier to all light.
Temperature Store in a cool, dark, and dry place.[7] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is often recommended, but always consult the supplier's specific recommendations.Lower temperatures slow down the rate of all chemical reactions, including any slow degradation that may occur even in the dark.
Atmosphere For particularly sensitive dienones, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[8]Oxygen can participate in photo-oxidative degradation pathways. An inert atmosphere displaces oxygen and minimizes this risk.
Container Seal Use vials with tight-fitting caps, preferably with a PTFE liner.This prevents the ingress of moisture and oxygen from the atmosphere.
Recommended Storage Workflow:

Caption: Step-by-step workflow for handling photosensitive dienones.

IV. Photostability Testing: A Self-Validating Approach

For drug development professionals, understanding the photostability of a dienone-containing drug substance or product is a regulatory requirement and a critical aspect of ensuring its quality, safety, and efficacy. The International Council for Harmonisation (ICH) provides guidelines for photostability testing (ICH Q1B). [4]

Forced Degradation Studies:

The initial step in photostability testing is a forced degradation study. This involves exposing the dienone to high-intensity light to deliberately induce degradation. The purpose is not to determine the shelf-life but to:

  • Identify the potential photodegradation products.

  • Develop and validate analytical methods (e.g., HPLC) that can separate and quantify the parent compound and its degradants.

  • Elucidate the degradation pathways.

Confirmatory Photostability Testing Protocol:

Once a validated analytical method is in place, a confirmatory study is performed under standardized conditions.

Objective: To determine the intrinsic photostability of the dienone and to inform decisions on packaging and labeling.

Protocol:

  • Sample Preparation:

    • Solid Dienone: Spread a thin layer (not more than 3 mm thick) of the solid dienone in a chemically inert, transparent container (e.g., a petri dish).

    • Dienone Solution: Prepare a solution of the dienone in a relevant solvent and place it in a chemically inert, transparent container.

  • Control Sample: Prepare an identical sample and wrap it completely in aluminum foil to serve as a dark control. This allows for the differentiation between photodegradation and thermal degradation.

  • Light Exposure: Expose the test and control samples to a light source that provides a combination of UV and visible light, as specified in ICH Q1B. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Analysis: At appropriate time points, withdraw samples from both the light-exposed and dark control containers. Analyze the samples using the validated analytical method to determine the extent of degradation and the formation of any impurities.

  • Data Evaluation: Compare the results from the light-exposed sample to the dark control. Any significant degradation in the light-exposed sample that is not present in the dark control can be attributed to photodegradation.

V. Safety Considerations: Beyond Chemical Reactivity

In addition to their photosensitivity, some dienones may exhibit phototoxicity. This occurs when the compound absorbs light and then transfers that energy to surrounding molecules, such as oxygen, creating reactive oxygen species (ROS). These ROS can cause damage to cells and tissues.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Avoid Skin Contact: Minimize skin contact with dienones, especially when working with solutions.

  • Consider Phototoxicity Testing: For dienone-based drug candidates intended for topical or systemic administration where there is potential for skin exposure to light, in vitro phototoxicity testing (e.g., the 3T3 Neutral Red Uptake Phototoxicity Test) should be considered. [9]

Conclusion

The successful use of photosensitive dienones in research and drug development hinges on a thorough understanding of their photochemical properties and the implementation of rigorous handling and storage protocols. By treating these compounds with the respect their reactivity demands—from the moment they are received to their final use—researchers can ensure the integrity of their experiments, the quality of their data, and the safety of their work. The guidelines provided in these application notes serve as a foundation for best practices, and it is incumbent upon the individual researcher to consult the specific safety data sheet (SDS) and any available literature for the particular dienone they are working with.

References

  • A 2H n.m.r. study of the steroidal dienone–phenol rearrangement. RSC Publishing. Available at: [Link]

  • CDC. Storage and Handling of Immunobiologics. Centers for Disease Control and Prevention. Published June 18, 2024. Available at: [Link]

  • ICH. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]

  • Simultaneous Cr (VI) reduction and Diazinon oxidation with organometallic sludge formation under UV irradiation: Kinetics, degradation pathways and mechanism. ResearchGate. Available at: [Link]

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. Available at: [Link]

  • Dienone Compounds: Targets and Pharmacological Responses. PMC - PubMed Central. Available at: [Link]

  • Enone Cycloadditions and Rearrangements: Photoreactions of Dienones and Quinones. ResearchGate. Available at: [Link]

  • Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. ACS Publications. Available at: [Link]

  • Evolve's guide to storing lab chemicals safely. Evolve. Published September 14, 2021. Available at: [Link]

  • Photochemical Reactor Setup. HepatoChem. Available at: [Link]

  • Photostability testing of pharmaceutical products. ResearchGate. Available at: [Link]

  • EHS-461, WEIGHING HAZARDOUS POWDERS. Emory University Environmental Health and Safety Office. Published November 12, 2024. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Published February 22, 2014. Available at: [Link]

  • Degradation kinetics and pathways of β-cyclocitral and β-ionone during UV photolysis and UV/chlorination reactions. ResearchGate. Available at: [Link]

  • Assessment of Endocrine-Disrupting Properties in Cosmetic Ingredients: Focus on UV Filters and Alternative Testing Methods. MDPI. Available at: [Link]

  • Comparison among 1 H 1D NMR spectra of the dye degradation products. ResearchGate. Available at: [Link]

  • Photochemical Reactor Setup. HepatoChem. Available at: [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]

  • NMR Applications to Study Natural Product Biosynthesis and Biodegradation. eScholarship, University of California. Available at: [Link]

  • How to Weigh Chemical Powders. YouTube. Published May 13, 2023. Available at: [Link]

  • Chapter 5: Vaccine Storage and Handling. CDC. Published April 3, 2024. Available at: [Link]

  • Inert Atmosphere. YouTube. Published February 1, 2022. Available at: [Link]

  • Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. JoVE. Available at: [Link]

  • Development of a Phototoxicity Testing Strategy for Accurate Photosafety Evaluation of Pharmaceuticals Based on the Assessment of Possible Melanin-Binding Effects. PubMed. Available at: [Link]

  • Vaccine Storage and Handling Toolkit. CDC. Published March 29, 2024. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • RETRACTED: UV and Visible Light Induced Photodegradation of Reactive Red 198 Dye and Textile Factory Wastewater on Fe2O3/Bentonite/TiO2 Nanocomposite. MDPI. Available at: [Link]

  • The most fundamental of fundamentals - How do you weigh your stuff? Reddit. Published May 25, 2019. Available at: [Link]

  • NMR study on the coordination of dibenzylideneacetone to chiral palladium(0) units. Fluxional behaviour including an intramolecular double bond exchange. ResearchGate. Available at: [Link]

  • Photochemical reactions and on-line UV detection in microfabricated reactors. Harvard Apparatus. Available at: [Link]

  • In Vitro and In Vivo Phototoxicity Testing. Charles River Laboratories. Available at: [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. Available at: [Link]

  • De Novo Design of a Robust Modular Photochemical Reactor for Optimum Batch and Flow Chemistry. Wiley Online Library. Available at: [Link]

  • Photocatalytic Degradation and Kinetics of Dyes in Textile Effluent Using UV – TiO2-W System. Journal of Materials and Environmental Science. Published August 8, 2023. Available at: [Link]

  • Weighing Reagents Protocol. Addgene. Available at: [Link]

  • Development of a Phototoxicity Testing Strategy for Accurate Photosafety Evaluation of Pharmaceuticals Based on the Assessment of Possible Melanin-Binding Effects. ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is a versatile intermediate in organic synthesis, notably utilized in the preparation of various bioactive molecules and as a precursor in the study of rearrangement reactions. Its synthesis is a classic example of the Zincke-Suhl reaction, a special case of Friedel-Crafts alkylation.[1] This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol herein is based on established methodologies, with a focus on procedural safety, mechanistic understanding, and reproducibility.

The primary application of this compound is as a key intermediate for photoinitiators and photosensitive materials.[2] Upon exposure to UV irradiation, it undergoes photochemical cleavage to generate free radicals, which can initiate the polymerization of monomers.[2] This property makes it valuable in the production of UV-curable coatings, printing inks, photoresists, and light-curable adhesives.[2]

Chemical Profile and Properties

PropertyValueReference
IUPAC Name This compound
CAS Number 3274-12-2
Molecular Formula C₈H₇Cl₃O
Molecular Weight 225.5 g/mol
Boiling Point 289°C at 760 mmHg
Density 1.419 g/cm³

Reaction Principle: The Zincke-Suhl Reaction

The synthesis of this compound is achieved through the Zincke-Suhl reaction, first described by Theodor Zincke and Suhl in 1906.[1] This reaction involves the conversion of a p-cresol to a cyclohexadienone using a tetrahalomethane in the presence of a Lewis acid catalyst.[1] In this specific synthesis, p-cresol reacts with carbon tetrachloride with the aid of aluminum chloride as the catalyst.[1]

The mechanism of the Zincke-Suhl reaction is a multi-step process:

  • Formation of the Phenoxy-Aluminum Chloride Complex: Aluminum chloride, a potent Lewis acid, reacts with p-cresol to form a phenoxy-aluminum chloride complex. This initial step activates the p-cresol for the subsequent reaction.

  • Activation of Carbon Tetrachloride: The aluminum chloride also activates a molecule of carbon tetrachloride, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The activated phenoxy-aluminum chloride complex then performs a nucleophilic attack on the activated carbon tetrachloride.

  • Formation of a Loose Complex: The resulting product interacts further with aluminum chloride and carbon tetrachloride to form a loose complex.

  • Hydrolysis: The final step involves the treatment of the reaction mixture with water, which hydrolyzes the complex to yield the desired this compound.[1]

Zincke_Suhl_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product p_cresol p-Cresol phenoxy_complex Phenoxy-Aluminum Chloride Complex p_cresol->phenoxy_complex Reacts with AlCl3 ccl4 Carbon Tetrachloride alcl3 Aluminum Chloride activated_ccl4 Activated CCl4 alcl3->activated_ccl4 Activates loose_complex Loose Complex phenoxy_complex->loose_complex Nucleophilic Attack on Activated CCl4 activated_ccl4->loose_complex product 4-Methyl-4-(trichloromethyl) cyclohexa-2,5-dien-1-one loose_complex->product Hydrolysis

Caption: Simplified workflow of the Zincke-Suhl reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the well-established methodologies for the Zincke-Suhl reaction, with modifications for laboratory-scale synthesis.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
p-Cresol106-44-5108.1410.8 g (0.1 mol)
Carbon Tetrachloride56-23-5153.82154 g (1.0 mol)
Aluminum Chloride (anhydrous)7446-70-0133.3426.7 g (0.2 mol)
Dichloromethane (anhydrous)75-09-284.93200 mL
Diethyl Ether (anhydrous)60-29-774.12As needed for extraction
Saturated Sodium Bicarbonate Solution--As needed for washing
Anhydrous Magnesium Sulfate7487-88-9120.37As needed for drying
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure

Reaction Setup and Execution

  • Assemble the Apparatus: Set up the 500 mL three-necked flask with the reflux condenser, magnetic stirrer, and dropping funnel. Ensure all glassware is thoroughly dried to prevent the decomposition of aluminum chloride.

  • Charge the Flask: To the flask, add anhydrous aluminum chloride (26.7 g, 0.2 mol) and anhydrous dichloromethane (100 mL).

  • Cool the Mixture: Cool the suspension to 0°C using an ice bath.

  • Prepare the p-Cresol Solution: In a separate beaker, dissolve p-cresol (10.8 g, 0.1 mol) in carbon tetrachloride (154 g, 1.0 mol) and anhydrous dichloromethane (100 mL).

  • Addition of Reactants: Transfer the p-cresol solution to the dropping funnel and add it dropwise to the stirred aluminum chloride suspension over a period of 1 hour, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification

  • Quenching the Reaction: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (approximately 200 g) and concentrated hydrochloric acid (20 mL) in a large beaker, with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system such as a hexane/ethyl acetate mixture can be employed.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Assemble dry glassware charge_alcl3 Charge AlCl3 and CH2Cl2 setup->charge_alcl3 cool Cool to 0°C charge_alcl3->cool add_cresol Add p-cresol solution dropwise cool->add_cresol prepare_cresol Prepare p-cresol in CCl4/CH2Cl2 prepare_cresol->add_cresol react Stir at room temperature for 12-18h add_cresol->react quench Quench with ice/HCl react->quench extract Extract with diethyl ether quench->extract wash Wash with H2O, NaHCO3, brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography/recrystallization concentrate->purify

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

This synthesis involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • p-Cresol: Toxic and corrosive. Avoid contact with skin and eyes.

  • Carbon Tetrachloride: Toxic and a suspected carcinogen. It is harmful if inhaled, swallowed, or absorbed through the skin. Handle with extreme caution and ensure the fume hood has adequate airflow.

  • Aluminum Chloride (anhydrous): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[3][4][5][6] Handle in a dry, inert atmosphere if possible. The quenching step is highly exothermic and must be performed with care.

  • Dichloromethane: A volatile and suspected carcinogen. Avoid inhalation of vapors.

  • Hydrochloric Acid (concentrated): Highly corrosive and causes severe burns. Handle with appropriate care.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[3] A safety shower and eyewash station should be readily accessible.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include those for the methyl protons and the vinyl protons of the cyclohexadienone ring.

    • ¹³C NMR: Expected signals would include those for the carbonyl carbon, the quaternary carbon bearing the methyl and trichloromethyl groups, the vinyl carbons, and the methyl carbon.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1670-1690 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

  • Melting Point: The purified product should have a sharp melting point.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reactionExtend the reaction time and monitor by TLC.
Deactivated catalystUse fresh, anhydrous aluminum chloride. Ensure all glassware is dry.
Formation of side products Reaction temperature too highMaintain the initial addition at 0°C.
Presence of moistureUse anhydrous solvents and reagents.
Difficult purification Incomplete separation of byproductsOptimize the eluent system for column chromatography. Consider multiple recrystallizations.

Conclusion

The Zincke-Suhl reaction provides a reliable method for the laboratory-scale synthesis of this compound. By following the detailed protocol and adhering to the stringent safety precautions outlined in this document, researchers can successfully synthesize and purify this valuable chemical intermediate. Proper characterization is essential to confirm the identity and purity of the final product.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Zincke–Suhl reaction. Retrieved from [Link]

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1968). Condensation of p-cresol with carbon tetrachloride. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-chloro-4-methyl-2,5-cyclohexadien-1-one. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • Lab Alley. (2021, July 2). SAFETY DATA SHEET: Aluminum Chloride. Retrieved from [Link]

  • Newman, M. S., & Pinkus, A. G. (1954). A Study of the Zincke and Suhl Reaction. Journal of the American Chemical Society, 76(3), 978–985.
  • Newman, M. S., & Pinkus, A. G. (1954). The Aluminum Chloride-catalyzed Reaction of Benzotrichloride with p-Cresol. Journal of the American Chemical Society, 76(3), 985–987.
  • Ohio State University Libraries. (n.d.). Melvin S. Newman Publications. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing p-Cresol Chlorination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chlorination of p-cresol (4-methylphenol). This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we move beyond basic protocols to address the nuanced challenges of maximizing yield and, most critically, controlling selectivity to achieve your desired chlorinated product. We will explore the causality behind experimental choices, providing you with a robust framework for troubleshooting and optimization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chemistry of p-cresol chlorination.

Q1: What are the primary products and side-products in p-cresol chlorination?

The chlorination of p-cresol is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho-, para-directing. Since the para-position relative to the hydroxyl group is occupied by the methyl group, substitution is directed to the ortho-positions (C2 and C6).

  • Primary Products:

    • 2-chloro-4-methylphenol: The mono-chlorinated product.

    • 2,6-dichloro-4-methylphenol: The di-chlorinated product.

  • Potential Side-Products:

    • Over-chlorinated species: Further chlorination can occur under harsh conditions, though it is less common.

    • Oxidation Products: Phenols are susceptible to oxidation, which can lead to the formation of quinone-like structures and other colored impurities, especially when using strong oxidizing agents or under forcing conditions.[1]

    • Ring Cleavage Products: Under aggressive chlorination conditions, such as those used in water disinfection with excess hypochlorous acid, the aromatic ring can be cleaved to form various organic acids and other fragments.[2]

Q2: What is the fundamental reaction mechanism for p-cresol chlorination?

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[3][4][5] The process involves two main steps:

  • Attack by the Aromatic Ring: The electron-rich π system of the p-cresol ring acts as a nucleophile, attacking an electrophilic chlorine species (e.g., Cl⁺, or a polarized complex from SO₂Cl₂/Lewis acid). This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new C-Cl bond, restoring aromaticity to the ring.

The diagram below illustrates this general mechanism.

Caption: General mechanism of electrophilic aromatic substitution on p-cresol.

Q3: Which chlorinating agents are commonly used, and what are their advantages and disadvantages?

The choice of chlorinating agent is critical for controlling the reaction's outcome. The most common agents are chlorine gas and sulfuryl chloride.

Chlorinating AgentFormulaKey AdvantagesKey Disadvantages
Chlorine Gas Cl₂Inexpensive, widely available raw material.Gas, difficult to handle; often leads to poor selectivity and polychlorination.[6][7]
Sulfuryl Chloride SO₂Cl₂Convenient liquid, easier to handle and measure than gas.[8] Reactivity can be tuned with catalysts for higher selectivity.[9][10][11]More expensive than Cl₂; reacts with water; decomposition can lead to acidic byproducts (HCl, SO₂).[8]
N-Chlorosuccinimide NCSSolid, milder reagent, can offer improved selectivity with specific catalysts.[12]Higher cost, generates succinimide byproduct which must be removed.
Hypochlorous Acid HOClPrimary agent in aqueous chlorination (e.g., water treatment).Can lead to complex mixtures and ring cleavage products.[2] Not typically used for targeted synthesis.

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Problem 1: Low Overall Reaction Yield

Q: My overall reaction yield is consistently low, even though I see some product formation. What are the potential causes and how can I fix this?

A low yield is a common issue that can stem from several factors throughout the experimental workflow. Our troubleshooting process is designed to systematically identify and resolve the root cause.

Low_Yield_Troubleshooting start Low Overall Yield Detected reagents 1. Check Reagents & Stoichiometry start->reagents conditions 2. Evaluate Reaction Conditions start->conditions workup 3. Analyze Workup & Purification start->workup sub_reagents1 Is p-cresol pure? (Oxidized starting material is a common issue) reagents->sub_reagents1 sub_reagents2 Is the chlorinating agent fresh? (SO₂Cl₂ degrades over time) reagents->sub_reagents2 sub_reagents3 Is the catalyst active? (Lewis acids are sensitive to moisture) reagents->sub_reagents3 sub_reagents4 Is stoichiometry correct? (Use a slight excess of chlorinating agent, e.g., 1.05-1.1 eq for mono-chlorination) reagents->sub_reagents4 sub_conditions1 Is the temperature optimal? (Too low: slow/stalled reaction. Too high: side reactions/degradation) conditions->sub_conditions1 sub_conditions2 Is mixing adequate? (Ensure homogeneity, especially in viscous or multiphase reactions) conditions->sub_conditions2 sub_conditions3 Is reaction time sufficient? (Monitor reaction progress via TLC/GC/LC) conditions->sub_conditions3 sub_workup1 Was the reaction properly quenched? (Residual reagents can cause issues) workup->sub_workup1 sub_workup2 Are you losing product during extraction? (Check pH, solvent choice) workup->sub_workup2 sub_workup3 Is the product degrading during purification? (e.g., on silica gel, or during high-temp distillation) workup->sub_workup3

Caption: Troubleshooting workflow for diagnosing the cause of low reaction yield.

Expert Analysis & Causality:

  • Reagent Purity: Phenols can oxidize on standing. Use freshly purified p-cresol if it appears discolored. Sulfuryl chloride can decompose to SO₂ and Cl₂, affecting its effective concentration.[8] Lewis acid catalysts like AlCl₃ are extremely sensitive to atmospheric moisture, which deactivates them.

  • Reaction Conditions: The chlorination of phenols is highly exothermic. Poor temperature control can lead to a runaway reaction, causing a rapid increase in temperature and the formation of undesired byproducts and impurities. A slow, controlled addition of the chlorinating agent at a reduced temperature (e.g., 0-10 °C) is crucial.

  • Workup and Purification: Chlorinated phenols are acidic. During an aqueous workup, ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) before extraction with an organic solvent to keep the product in its neutral, more soluble form.

Problem 2: Poor Selectivity (High Dichlorination)

Q: My reaction produces a high percentage of 2,6-dichloro-4-methylphenol when I am targeting the mono-chlorinated product. How can I improve selectivity?

This is the most common challenge. The first chlorinated product, 2-chloro-4-methylphenol, is still an activated aromatic ring and can readily react again to form the dichlorinated product. Achieving high mono-selectivity requires precise control.

Causality-Driven Solutions:

  • Control Stoichiometry: This is the most critical parameter. Do not use a large excess of the chlorinating agent. Start with a 1:1 molar ratio of p-cresol to chlorinating agent. A slight excess (e.g., 1.05 equivalents) of the chlorinating agent may be needed to drive the reaction to completion, but this should be optimized carefully.

  • Lower the Reaction Temperature: Electrophilic substitution reactions are faster at higher temperatures. By running the reaction at a lower temperature (e.g., -10 °C to 5 °C), you decrease the overall reaction rate. This makes it easier to stop the reaction after the first chlorination has occurred and before the second one begins.

  • Slow Addition: Add the chlorinating agent (e.g., sulfuryl chloride) dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant and more reactive starting material (p-cresol) over the less abundant mono-chlorinated product.

  • Catalyst Choice: While many catalyst systems are designed for para-selectivity, certain organocatalysts have been shown to favor ortho-chlorination.[11][12] For p-cresol, where only ortho positions are available, a catalyst that forms a bulky complex with the chlorinating agent can introduce steric hindrance, potentially disfavoring the second chlorination at the crowded 2,6-positions. Research has shown that sulfur-containing catalysts, often in conjunction with a Lewis acid, are highly effective at controlling regioselectivity in phenol chlorinations.[6][7][9][10]

Problem 3: Formation of Colored Impurities

Q: My final product is off-color (e.g., pink, brown, or black) after workup. What causes this and how can I prevent it?

The formation of color indicates product degradation, typically through oxidation. Phenols and their chlorinated derivatives are susceptible to oxidation, which forms highly colored quinone and poly-conjugated species.[1]

Preventative Measures:

  • Use High-Purity Solvents: Ensure solvents are peroxide-free, as peroxides can initiate oxidation.

  • Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric oxygen, which can contribute to oxidation, especially in the presence of trace metal impurities.

  • Control Temperature: Avoid excessive heat during both the reaction and the purification steps (e.g., distillation).

  • Quenching: After the reaction is complete, quench it with a mild reducing agent solution, such as aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[13] This will destroy any excess chlorinating agent and other oxidizing species that could cause color formation during workup.

  • Purification: If color persists, consider treating a solution of the crude product with activated carbon to adsorb colored impurities before final crystallization or distillation.

Section 3: Optimized Experimental Protocol

This protocol is a representative example based on modern methods for achieving high selectivity in phenol chlorination, adapted for p-cresol. It utilizes sulfuryl chloride with a sulfur-based catalyst system, which has been proven effective for selective chlorination of related phenols.[6][9][10]

Protocol: Selective Mono-chlorination of p-Cresol

Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • p-Cresol (4-methylphenol), 99+%

  • Sulfuryl chloride (SO₂Cl₂), 99+%

  • Dibutyl sulfide (Bu₂S), 98% (or other dialkyl sulfide catalyst)[7]

  • Aluminum chloride (AlCl₃), anhydrous, 99.9%

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Sodium bisulfite (NaHSO₃), 10% aqueous solution

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add p-cresol (e.g., 10.8 g, 100 mmol) and anhydrous DCM (200 mL).

  • Catalyst Addition: Add dibutyl sulfide (e.g., 0.5 mol%) followed by the cautious addition of anhydrous aluminum chloride (e.g., 0.5 mol%). Stir the mixture under nitrogen until all solids dissolve.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a dropping funnel, prepare a solution of sulfuryl chloride (14.2 g, 105 mmol, 1.05 eq) in anhydrous DCM (50 mL). Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by TLC or GC analysis of quenched aliquots until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing crushed ice and 10% aqueous sodium bisulfite solution (100 mL) to quench excess sulfuryl chloride and other reactive species.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (1 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) to obtain pure 2-chloro-4-methylphenol.

Section 4: Safety Precautions

Chlorination reactions are hazardous and must be handled with extreme care.

  • Reagents:

    • Chlorine Gas: Is a highly toxic, corrosive gas.[14][15] It is a strong oxidizer and can react violently with organic materials.[16] Always handle in a dedicated, well-ventilated area with appropriate gas scrubbers (e.g., caustic solution).

    • Sulfuryl Chloride: Is toxic, corrosive, and reacts violently with water, releasing HCl and H₂SO₄.[8] Handle only in a fume hood, wearing acid-resistant gloves and eye protection.

  • Reaction Hazards:

    • Exotherm: The reaction is highly exothermic. Proper cooling and slow addition of reagents are critical to prevent a runaway reaction.[17]

    • Gas Evolution: The reaction releases HCl gas. The experimental setup must include a trap or scrubber to neutralize acidic vapors.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile).

By understanding the underlying mechanisms and systematically addressing potential issues, you can effectively troubleshoot and optimize your p-cresol chlorination experiments to achieve high yields and the desired product selectivity.

Section 5: References

  • Smith, K., Hegazy, A. S., & El-Hiti, G. A. (n.d.). para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s. Cardiff University. Retrieved from [Link]

  • Higuchi, T., & Hussain, A. (1967). Mechanism of chlorination of cresol by chloramine-T. Mediation by dichloramine-T. Journal of the Chemical Society B: Physical Organic. DOI: 10.1039/J29670000549. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). p-CRESOL. Retrieved from [Link]

  • MDPI. (2021). Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation. Retrieved from [Link]

  • Vedantu. (n.d.). pCresol reacts with chloroform in alkaline medium to. Retrieved from [Link]

  • Smith, K., & El-Hiti, G. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Cardiff University. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Chlorocresol. Retrieved from [Link]

  • Filo. (2025). Mechanism for p-chlorotoluene + NaOH (300 °C, high pressure) → two cresol. Retrieved from [Link]

  • Smith, K., & El-Hiti, G. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Commercially Important Chlorinated Phenols. Retrieved from [Link]

  • ResearchGate. (2018). para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s. Retrieved from [Link]

  • Le, T. X. H., et al. (2018). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology Letters. Retrieved from [Link]

  • Lee, C. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL—CHLOROPHENOLIC TASTES AND ODORS. International Journal of Air and Water Pollution. Retrieved from [Link]

  • ACS Publications. (n.d.). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. Retrieved from [Link]

  • Maji, B., & Bera, S. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Praparation of 2,6-dichloro-4-methylphenol. Retrieved from

  • IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Selective chlorination of phenols. Retrieved from

  • MDPI. (n.d.). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. Retrieved from [Link]

  • Google Patents. (n.d.). Chlorination with sulfuryl chloride. Retrieved from

  • ACS Publications. (2017). A Fully Continuous-Flow Process for the Synthesis of p-Cresol: Impurity Analysis and Process Optimization. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2, 4-dichlorophenol. Retrieved from

  • MDPI. (2019). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Chlorination by SOCl2 vs SO2Cl2. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the selective chlorination of phenolic compounds. Retrieved from

  • YouTube. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. Retrieved from [Link]

  • Environment Surveillance Centre & Emergency Response Centre, Bhopal. (n.d.). safety guidelines for chlorine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • WorkSafeBC. (n.d.). Safe Work Practices for Chlorine. Retrieved from [Link]

  • Industrial & Engineering Chemistry. (1947). Sulfuryl Chloride in Organic Chemistry. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Production method and production system for 2,4-dichlorophenol. Retrieved from [Link]

  • Scientific Update. (2017). Regioselective Chlorination of Phenols. Retrieved from [Link]

  • Texas Department of Insurance. (n.d.). Chlorine Safety. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1981). Highly Selective Aromatic Chlorination. Part 1, The 4-Chlorination of Anisole and Phenol with N-Chloroamines in Acidic Solution. Retrieved from [Link]

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  • Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]

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common impurities in commercial 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the handling and application of this versatile compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your experiments.

Introduction to this compound

This compound is a highly reactive intermediate, primarily utilized as a photoinitiator and a free radical generator in various chemical processes, including the manufacturing of UV-curable coatings, inks, and photoresists.[1] Its utility is derived from the photosensitive nature of the trichloromethyl group, which upon UV irradiation, undergoes cleavage to produce reactive radical species.[1] However, the very reactivity that makes this compound valuable also contributes to its susceptibility to impurity formation during synthesis and degradation during storage.

This guide provides a comprehensive overview of the common impurities found in commercial batches of this compound, troubleshooting advice for common analytical issues, and detailed protocols for purity assessment.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in a commercial batch of this compound?

A1: Commercial batches, typically with a purity of 97% or higher, may contain several categories of impurities.[1][2] These can be broadly classified as:

  • Synthesis-Related Impurities: Arising from the manufacturing process, these include unreacted starting materials, intermediates, and byproducts.

  • Degradation Products: Resulting from the compound's sensitivity to light and heat.

  • Residual Solvents: Trace amounts of solvents used during synthesis and purification.

Q2: How can I minimize the degradation of the compound during storage and handling?

A2: Given its light-sensitive nature, it is crucial to store this compound in a cool, dark place, preferably between 2-8°C.[3] Always handle the compound in a well-ventilated area, and minimize its exposure to light by using amber-colored vials or wrapping containers in aluminum foil.

Q3: What is the expected appearance of high-purity this compound?

A3: High-purity this compound is a solid at room temperature.[2] A noticeable discoloration may indicate the presence of degradation products or other impurities.

Q4: Can I use a batch with a purity lower than 97% for my application?

A4: The required purity level is application-dependent. For applications sensitive to radical concentration or the presence of phenolic compounds, using a lower-purity batch may lead to inconsistent results or side reactions. It is highly recommended to perform a purity analysis of any new batch before use, especially for high-stakes experiments.

Troubleshooting Guide: Identifying and Resolving Common Issues

This section addresses specific problems you may encounter during your experiments and links them to potential impurities.

Issue 1: Inconsistent or Lower-than-Expected Performance in Photopolymerization
  • Symptom: Slower curing times, incomplete polymerization, or variability between experimental runs.

  • Potential Cause: The presence of synthesis-related impurities, particularly unreacted p-cresol, can quench radicals or interfere with the polymerization process. Degradation of the photoinitiator to non-photoactive species will also lower its effective concentration.

  • Troubleshooting Steps:

    • Verify Purity: Use HPLC or GC-MS to quantify the concentration of the active compound and identify the presence of key impurities (see Analytical Protocols section).

    • Purification: If significant impurities are detected, consider recrystallization to improve purity.

    • Optimize Formulation: Adjust the concentration of the photoinitiator in your formulation to compensate for any purity issues, although this is a less ideal solution.

Issue 2: Unexpected Peaks in Analytical Chromatograms (HPLC/GC)
  • Symptom: The appearance of extra peaks in your HPLC or GC chromatogram that do not correspond to your target compound or known components of your mixture.

  • Potential Cause: These peaks could be synthesis-related impurities, degradation products, or even contaminants from your analytical system.

  • Troubleshooting Steps:

    • Identify the Impurity: Use mass spectrometry (MS) coupled with your chromatography system to obtain the mass of the unknown peak(s). This can help in identifying the impurity by comparing its mass to the potential impurities listed in the table below.

    • Check for Degradation: Analyze a freshly opened sample and compare it to an older sample or one that has been exposed to light. An increase in the intensity of the unknown peaks in the older sample suggests they are degradation products.

    • System Blank: Run a blank injection (solvent only) to rule out contamination from the autosampler, syringe, or mobile phase.

Issue 3: Inaccurate Quantification by NMR
  • Symptom: The integration of your ¹H NMR signals does not match the expected proton ratios, leading to incorrect quantification.

  • Potential Cause: Overlapping signals from impurities with the signals of the target compound. Residual solvents can also contribute to the proton count.

  • Troubleshooting Steps:

    • Identify Impurity Signals: Compare your spectrum to a reference spectrum of the pure compound. Look for small peaks that may correspond to the impurities listed in the table below. The aromatic region is particularly susceptible to overlapping signals from phenolic impurities.

    • Use a Higher Field Magnet: A higher field NMR spectrometer can improve the resolution of overlapping signals.

    • 2D NMR: Techniques such as COSY and HSQC can help in assigning signals and distinguishing between the target compound and impurities.

Common Impurities Profile

The following table summarizes the most common impurities, their likely origin, and their molecular weights to aid in their identification.

Impurity NameStructureOriginMolecular Weight ( g/mol )
p-CresolCH₃C₆H₄OHUnreacted Starting Material108.14
4-Chloro-4-methylcyclohexa-2,5-dien-1-oneC₇H₇ClOIncompletely Chlorinated Intermediate142.58[4]
Dichloromethyl-4-methylcyclohexa-2,5-dien-1-oneC₈H₇Cl₂OIncompletely Chlorinated Intermediate190.04
6-Methyl-6-(trichloromethyl)bicyclo[3.1.0]hex-3-en-2-oneC₈H₇Cl₃OPhotodegradation Product (in non-polar solvents)225.50
3-(1-Chloro-2-oxopropyl)cyclopent-2-en-1-oneC₈H₇ClO₂Photodegradation Product (in polar solvents)170.59
Residual Solvents (e.g., Hexane, Ethyl Acetate)-Purification ProcessVariable

Analytical Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound and its common impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a higher concentration of water and gradually increase the acetonitrile concentration. A typical gradient might be: 0-2 min, 40% B; 2-15 min, 40-90% B; 15-18 min, 90% B; 18-20 min, 90-40% B; 20-25 min, 40% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile impurities.

  • Column: A non-polar or medium-polarity column is suitable (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: 50°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

Visualizations

Impurity Formation Pathway

The following diagram illustrates the synthetic route from p-cresol and highlights where common impurities can arise.

impurity_formation p_cresol p-Cresol chlorination Chlorination p_cresol->chlorination incomplete_chlorination Incomplete Chlorination chlorination->incomplete_chlorination Side Reaction target_molecule 4-Methyl-4-(trichloromethyl) cyclohexa-2,5-dien-1-one chlorination->target_molecule Complete Reaction byproducts Chlorinated Intermediates incomplete_chlorination->byproducts

Caption: Synthetic pathway and origin of impurities.

Analytical Workflow for Purity Assessment

This workflow outlines the steps for a comprehensive analysis of the compound's purity.

analytical_workflow start Sample Received hplc HPLC Analysis (Purity Quantification) start->hplc gcms GC-MS Analysis (Impurity Identification) start->gcms nmr NMR Analysis (Structural Confirmation) start->nmr data_analysis Data Analysis and Impurity Profiling hplc->data_analysis gcms->data_analysis nmr->data_analysis report Final Purity Report data_analysis->report

Caption: Workflow for purity analysis.

References

  • Method for preparing 4-methyl catechol.
  • Production of para-cresol.
  • Green synthesis technique of p-chloro-m-cresol.
  • Synthesis of 4-methylpyrocatechol. PrepChem.com. [Link]

  • The Photochemistry of 4-Methyl-4-trichloromethyl-2,5-cyclohexadienone. I. The Nature of the Products. ElectronicsAndBooks. [Link]

  • Photochemical Transformations of Dichloromethyl- and Trichloromethyl- cyclohexadienones. ElectronicsAndBooks. [Link]

  • Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. ScienceDirect. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. [Link]

  • This compound. PubChem. [Link]

  • Chlorinated phenols contaminate GC column or mass spec? Chromatography Forum. [Link]

  • Determination of Chlorophenols in water by LC-MS/MS. Case study. ResearchGate. [Link]

  • Trace analysis of chlorophenolics using triple quadrupole GC-MS. Pragolab. [Link]

  • 4-chloro-4-methyl-2,5-cyclohexadien-1-one. ChemSynthesis. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Chemical shifts. UCL. [Link]

  • NCASI Method CP-86.07: Chlorinated Phenolics in Water by in situ Acetylation and GC/MS Determination. NCASI. [Link]

  • 2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one. LookChem. [Link]

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Technical Support Center: Enhancing the Stability of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile photoinitiator and chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage, handling, and application. Our goal is to provide you with the expertise and practical solutions necessary to ensure the stability and efficacy of this compound in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the primary factors that cause the degradation of this compound?

A1: The primary factors leading to the degradation of this compound are exposure to light (especially UV), elevated temperatures, and the presence of acids. As a photoinitiator, it is inherently sensitive to light, which can induce photochemical cleavage to form free radicals.[1] High temperatures can also promote thermal decomposition (thermolysis), leading to the generation of chlorine and acyl radicals.[1] Additionally, acidic conditions can catalyze a dienone-phenol rearrangement, altering the chemical structure of the compound.

Q2: What is the recommended procedure for long-term storage of this compound?

A2: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment.[2] Specifically, refrigeration at 2-8°C is recommended. The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.

Q3: Can I use common laboratory solvents with this compound?

A3: While the compound is soluble in many common organic solvents, care must be taken to use high-purity, dry, and acid-free solvents. The presence of acidic impurities can initiate the dienone-phenol rearrangement. Chlorinated solvents should be used with caution, as they may contain trace amounts of hydrochloric acid. It is advisable to use freshly distilled or anhydrous grade solvents to minimize potential degradation.

Q4: Are there any chemical inhibitors I can add to prolong the shelf life of the compound in solution?

A4: Yes, for solutions that may be stored for a short period or are subject to conditions that could induce radical formation, the addition of a radical scavenger can be beneficial. Low concentrations (typically 50-200 ppm) of inhibitors such as Butylated Hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (MEHQ) are commonly used to prevent premature polymerization initiated by radical formation.[3] However, it is crucial to ensure that these inhibitors do not interfere with downstream applications.

Q5: How can I visually assess if my sample of this compound has started to degrade?

A5: A pure sample of this compound should be a solid. Any significant deviation from this, such as a noticeable yellowing or the presence of an oily residue, may indicate degradation. A pungent, acidic odor could also suggest the formation of degradation byproducts. However, visual inspection is not a substitute for analytical confirmation.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments, along with recommended actions and preventative measures.

Troubleshooting Scenario 1: Unexpected Discoloration of the Solid Compound
  • Issue: Your solid sample of this compound, which was initially an off-white or pale yellow solid, has developed a more intense yellow or brownish color over time.

  • Potential Causes & Explanations:

    • Photodegradation: The most likely cause is exposure to light, particularly UV radiation. The cyclohexadienone structure is highly reactive and can generate radicals upon light exposure.[1] This initiates a cascade of reactions that can lead to colored byproducts. Even ambient laboratory light over extended periods can be sufficient to cause discoloration.

    • Thermal Stress: Storage at temperatures above the recommended 2-8°C can accelerate degradation. Thermolysis can lead to the formation of radicals and subsequent decomposition products.[1]

    • Contamination: Exposure to atmospheric contaminants or impurities on laboratory equipment could catalyze degradation.

  • Recommended Actions:

    • Analytical Confirmation: Before discarding the material, it is advisable to confirm degradation using analytical techniques such as ¹H NMR, FT-IR, or HPLC. Look for the appearance of new signals or a significant decrease in the purity of the main compound.

    • Purification (if feasible): For small-scale applications, it may be possible to purify a portion of the discolored material by recrystallization. However, this should be approached with caution as the degradation products may be difficult to remove completely.

  • Preventative Measures:

    • Strict Light Protection: Always store the compound in amber glass vials or containers wrapped in aluminum foil to completely block light.

    • Controlled Temperature Storage: Adhere strictly to the recommended storage temperature of 2-8°C.[2] Avoid repeated freeze-thaw cycles if the compound is stored below its freezing point.

    • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the solid under an inert atmosphere (argon or nitrogen) to prevent oxidation.

Troubleshooting Scenario 2: Loss of Reactivity in Photopolymerization Reactions
  • Issue: You are using this compound as a photoinitiator, but you observe a significant decrease in the rate of polymerization or incomplete curing of your formulation.

  • Potential Causes & Explanations:

    • Degradation of the Photoinitiator: The active concentration of the photoinitiator may be lower than expected due to degradation during storage or handling. The primary degradation pathways (photolysis, thermolysis, and acid-catalyzed rearrangement) all lead to products that are not effective as photoinitiators.

    • Incompatible Formulation Components: Certain components in your formulation could be quenching the excited state of the photoinitiator or reacting with the generated radicals, thus inhibiting polymerization.

    • Incorrect Wavelength of UV Light: Ensure that the emission spectrum of your UV lamp overlaps with the absorption spectrum of the photoinitiator.

  • Recommended Actions:

    • Use a Fresh Sample: The most straightforward troubleshooting step is to use a fresh, properly stored sample of the photoinitiator.

    • Confirm Purity: If the issue persists, confirm the purity of your photoinitiator sample using analytical methods.

    • Evaluate Formulation Compatibility: Systematically evaluate the compatibility of each component in your formulation with the photoinitiator.

  • Preventative Measures:

    • Proper Stock Solution Preparation: Prepare stock solutions of the photoinitiator in a high-purity, anhydrous solvent and store them under the same recommended conditions as the solid (cool, dark).

    • Minimize Exposure to Light During Handling: When preparing formulations, work under subdued or yellow light to prevent premature activation of the photoinitiator.

    • Incorporate Stabilizers: For pre-mixed formulations that will be stored before use, consider the addition of a radical inhibitor like BHT or MEHQ, provided it does not interfere with the final application.[3]

Troubleshooting Scenario 3: Appearance of Unexpected Peaks in Analytical Data (NMR, HPLC, MS)
  • Issue: Your analytical data for a sample of this compound shows unexpected peaks, indicating the presence of impurities or degradation products.

  • Potential Degradation Pathways and Their Analytical Signatures:

    • Dienone-Phenol Rearrangement (Acid-Catalyzed):

      • Mechanism: In the presence of acid, the carbonyl oxygen is protonated, leading to the formation of a carbocation. A 1,2-shift of either the methyl or the trichloromethyl group, followed by deprotonation, results in the formation of a substituted phenol. The migratory aptitude of the migrating group is determined by its ability to stabilize the developing positive charge in the transition state.[4]

      • Expected Products: The migration of the methyl group would lead to 3-methyl-4-(trichloromethyl)phenol, while migration of the trichloromethyl group would yield 3-(trichloromethyl)-4-methylphenol (3-chloro-p-cresol is a likely subsequent product of hydrolysis). The relative migratory aptitude of alkyl groups generally follows the order of carbocation stability (tertiary > secondary > primary), suggesting the methyl group migration might be favored.[5]

      • ¹H NMR Signature: The appearance of aromatic proton signals (typically in the 6.5-7.5 ppm range) and a phenolic hydroxyl proton (a broad singlet, chemical shift can vary). The characteristic dienone protons will disappear. For example, the aromatic protons of p-cresol appear around 6.7-7.0 ppm.[6]

      • FT-IR Signature: The appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and a shift in the carbonyl C=O stretch.

      • Mass Spectrometry Signature: The mass spectrum would show a molecular ion peak corresponding to the rearranged phenol. Aromatic compounds typically show a strong molecular ion peak.[7] Fragmentation may involve the loss of a chlorine atom or the trichloromethyl group.

    • Hydrolysis of the Trichloromethyl Group:

      • Mechanism: The trichloromethyl group can undergo hydrolysis, particularly under basic or strongly acidic conditions, to form a carboxylic acid. This proceeds through a series of nucleophilic substitution reactions.

      • Expected Product: 4-methyl-1-oxo-2,5-cyclohexadiene-4-carboxylic acid.

      • ¹H NMR Signature: The disappearance of the singlet corresponding to the methyl group adjacent to the trichloromethyl group and the appearance of a new set of signals corresponding to the modified ring structure. A carboxylic acid proton would appear as a very broad singlet at a downfield chemical shift (>10 ppm).

      • FT-IR Signature: The appearance of a very broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a characteristic C=O stretch for the carboxylic acid.

  • Recommended Actions:

    • Identify the Degradation Product: Based on the analytical data, try to identify the structure of the impurity. This will provide clues about the degradation pathway and the conditions that led to it.

    • Review Experimental Conditions: Carefully review the storage and experimental conditions to identify any potential exposure to acids, bases, water, light, or heat.

    • Purify the Material: If the degradation is minor, purification by chromatography or recrystallization may be possible.

  • Preventative Measures:

    • Use High-Purity Reagents and Solvents: Ensure all solvents and reagents are free from acidic or basic impurities.

    • Control Reaction pH: If the compound is used in reactions where pH is a factor, carefully buffer the system to maintain neutral conditions if possible.

    • Avoid Contact with Incompatible Materials: Be mindful of the materials the compound comes into contact with. For example, some grades of chromatography silica can be acidic and may promote the dienone-phenol rearrangement.

III. Data and Diagrams

Table 1: Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Temperature 2-8°CMinimizes thermal degradation (thermolysis).
Light Store in the dark (amber vials or foil-wrapped)Prevents photochemical cleavage and radical formation.[1]
Atmosphere Tightly sealed container; consider inert gas (Ar, N₂) for long-term storageProtects from moisture and oxygen.
Solvents Use high-purity, anhydrous, and neutral solventsPrevents acid/base-catalyzed degradation and hydrolysis.
Additives Consider 50-200 ppm of BHT or MEHQ for solutionsInhibits premature radical-induced polymerization.[3]
Diagram 1: Key Degradation Pathways

G cluster_degradation Degradation Pathways main 4-methyl-4-(trichloromethyl) cyclohexa-2,5-dien-1-one rearrangement Dienone-Phenol Rearrangement Product (e.g., 3-methyl-4-(trichloromethyl)phenol) main->rearrangement Acid (H⁺) hydrolysis Hydrolysis Product (Carboxylic Acid Derivative) main->hydrolysis H₂O (Acid/Base) photolysis Radical Species (Initiates Polymerization/Decomposition) main->photolysis Light (hν) or Heat (Δ)

Caption: Major degradation routes for this compound.

Diagram 2: Troubleshooting Workflow for Loss of Reactivity

Caption: A step-by-step guide to troubleshooting reduced photoreactivity.

IV. References

  • Hughes, M. J., & Waring, A. J. (1974). Kinetics of the dienone–phenol rearrangement and basicity studies of some cyclohexa-2,5-dienones. J. Chem. Soc., Perkin Trans. 2, 9, 1043–1051.

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

  • Electronic Supplementary Material. The Royal Society of Chemistry.

  • Computational and Theoretical study of Dienone- Phenol rearrangement and compare the reaction mechanism with different migratory. (n.d.). IJRAR.

  • Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography. (2014, December 3). Oxford Academic.

  • Problem Solving Approach: Dienone-Phenol Rearrangement | Organic Reaction Mechanism | CSIR NET. (2019, November 22). YouTube.

  • Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. RSC Publishing.

  • 4-METHYL-4-TRICHLOROMETHYL-2,5-CYCLOHEXADIEN-1-ONE. CoreyChem.

  • The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. (2020, November 23).

  • Color stability of composite resins with different photoinitiator systems when subjected to water aging: an in vitro study. (n.d.). PubMed.

  • Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. (2024, February 16). NIH.

  • Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery. (n.d.).

  • Reaction and Mechanism of Dienone phenol Rearrangements. Physics Wallah.

  • The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. (2021, February 2). NIH.

  • Migratory aptitude. Grokipedia.

  • Phenol Dienone Rearrangement In The Reactions Of Phenols. KIET.

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.

  • 5.4: Hydrolysis Reactions. (2025, March 18). Chemistry LibreTexts.

  • (PDF) Photoinitiators: a food safety review. (2026, January 6). ResearchGate.

  • p-Cresol(106-44-5) 1H NMR spectrum. ChemicalBook.

  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

  • 3274-12-2(4-METHYL-4-TRICHLOROMETHYL-2,5-CYCLOHEXADIEN-1-ONE)) Product Description. ChemicalBook.

  • bmse000461 4-Chlorophenol at BMRB. (n.d.).

  • Neighboring Group Participation in the Hydrolysis of Dichloromethyl Carbinols. An Improved Synthesis of Alpha- Hydroxy Aldehydes. (2000, August 2). Sciforum.

  • Energy Calculation Involving Different steps of Dienone- Phenol Rearrangement so as to Predict the Most Facile Migratory Substituents From. (n.d.).

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Validation & Comparative

A Comparative Guide to Chlorination Reagents: Trichloroisocyanuric Acid (TCCA) vs. 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in synthetic and medicinal chemistry, the selection of an appropriate chlorinating agent is a critical decision that influences reaction efficiency, selectivity, and safety. While a vast arsenal of reagents is available, this guide provides an in-depth comparison between the well-established, versatile workhorse, Trichloroisocyanuric Acid (TCCA), and the more specialized, mechanistically distinct 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one.

This analysis moves beyond a simple cataloging of features, delving into the mechanistic underpinnings, practical applications, and experimental considerations for each reagent. Our objective is to equip researchers, scientists, and drug development professionals with the nuanced understanding required to make informed decisions for their specific synthetic challenges.

Section 1: The Reagents at a Glance

A fundamental comparison begins with the structural and physical properties of each compound. These characteristics are the primary determinants of their handling, reactivity, and application scope.

PropertyTrichloroisocyanuric Acid (TCCA)This compound
IUPAC Name 1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione[1]This compound[]
Molecular Formula C₃Cl₃N₃O₃[1]C₈H₇Cl₃O[][3]
Molecular Weight 232.40 g·mol⁻¹[1]225.5 g·mol⁻¹[3]
Appearance White crystalline powder or granules[1]Data not widely available; likely a solid.
Chlorine Content ~90% (available chlorine)~47% (by weight)
Primary Function Disinfectant, bleaching agent, oxidant, chlorinating agent[1][4][5]Photoinitiator intermediate, free radical generator[3]
CAS Number 87-90-1[1]3274-12-2[][3]

Section 2: Trichloroisocyanuric Acid (TCCA) - The Electrophilic Powerhouse

TCCA has secured its place in organic synthesis as a safe, stable, and highly efficient source of electrophilic chlorine.[5] It is an inexpensive, commercially available solid that is far easier and safer to handle than chlorine gas.[4][5]

Mechanistic Rationale

The efficacy of TCCA stems from its ability to generate active chlorinating species, primarily hypochlorous acid (HOCl) and, subsequently, molecular chlorine (Cl₂), upon contact with protic solvents or acidic catalysts.[6] The triazine core acts as a carrier, releasing its three chlorine atoms sequentially. The reaction is driven by the formation of the highly stable cyanuric acid byproduct, which can often be recovered and recycled, adding to the reagent's "green" credentials.[5]

TCCA_Mechanism TCCA TCCA (CONCl)₃ Products Cyanuric Acid (CONH)₃ Hypochlorous Acid 3 HOCl TCCA->Products Hydrolysis H2O 3 H₂O

Caption: Hydrolysis of TCCA to generate the active chlorinating species.

Efficacy and Substrate Scope

TCCA's broad utility is demonstrated by its effectiveness in chlorinating a wide array of organic substrates.[5] It is particularly adept at electrophilic additions and substitutions.

Key Applications:

  • Chlorination of Alkenes and Alkynes: TCCA readily participates in electrophilic additions across unsaturated carbon-carbon bonds.[5]

  • Aromatic Chlorination: Electron-rich arenes can be efficiently chlorinated.

  • α-Chlorination of Carbonyls: Ketones and other carbonyl compounds can be chlorinated at the α-position, often under acid-catalyzed conditions.[4][7]

  • Oxidation Reactions: Beyond chlorination, TCCA is a potent oxidant, capable of converting alcohols to aldehydes or ketones and primary amines to nitriles.[8][9]

Table of TCCA Performance Examples:

Substrate TypeReactionConditionsYieldReference
Ketoneα-chlorination of 2-methylcyclohexanoneBF₃-etherate catalyst87%[4][7]
AlkeneChlorination of enol ethers/estersHydrolysis workupGood[4]
AromaticChlorination of phenylphosphonic acidConcentrated H₂SO₄High[4]
Experimental Protocol: α-Chlorination of a Ketone

This protocol is a representative example of TCCA's application, illustrating the typical experimental design. The choice of an acid catalyst is crucial for enol or enolate formation, which is the nucleophilic species that attacks the electrophilic chlorine from TCCA.

  • Setup: To a stirred solution of the ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid), add the acid catalyst (e.g., BF₃·OEt₂ or H₂SO₄, 0.1 eq).

  • Reagent Addition: Add TCCA (0.34 eq to provide 1.0 eq of Cl⁺) portion-wise at room temperature. The portion-wise addition helps to control the reaction exotherm.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess oxidant.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 3: this compound - A Radical Approach

In stark contrast to TCCA, this compound is not a classical electrophilic chlorinating agent. Its primary documented role is as a photoinitiator and a source of free radicals.[3] The key to its reactivity lies in the trichloromethyl (-CCl₃) group attached to a quaternary carbon.[10]

Mechanistic Rationale

The C-Cl bonds in the -CCl₃ group are susceptible to homolytic cleavage upon stimulation by UV light or heat. This cleavage generates a chlorine radical (Cl•) and a carbon-centered radical, which can initiate radical chain reactions.[3] This mechanism makes it fundamentally different from TCCA and suggests its utility in reactions where radical pathways are preferred, such as allylic or benzylic chlorination.

Radical_Mechanism Reagent Dienone-CCl₃ Radicals Dienone-CCl₂• Chlorine Radical Cl• Reagent->Radicals Initiation hv hν (UV light) Substrate R-H Radicals:f1->Substrate Propagation Products R• HCl Substrate->Products:f0 Chain R-Cl Products:f0->Chain + Dienone-CCl₃

Caption: Proposed radical initiation and propagation pathway.

Efficacy and Substrate Scope

Direct, peer-reviewed evidence for the use of this compound as a general chlorinating agent in organic synthesis is limited. Its application is primarily documented in the field of polymer science as a photoinitiator for UV-curable coatings and inks.[3]

However, the reactivity of related structures provides valuable insight. Other 2,4,6-trichloro-cyclohexa-2,5-dienone derivatives have been reported as mild and highly selective agents for the para-chlorination of phenols.[11] This suggests that while the radical pathway is plausible, the compound may also act as a chlorine-transfer agent under specific conditions, though its efficacy compared to TCCA for a broad range of substrates has not been established.

Inferred Applications:

  • Radical Chlorination: Potentially selective for allylic and benzylic C-H bonds, which are susceptible to hydrogen abstraction by chlorine radicals.[12]

  • Photochemically-Controlled Reactions: The ability to initiate chlorination with light offers spatial and temporal control not easily achieved with TCCA.

  • Specialized Phenol Chlorination: May offer unique selectivity profiles for electron-rich phenolic systems.[11]

Due to the lack of published experimental data on its broad use, a standardized protocol and a performance table cannot be provided with the same level of confidence as for TCCA. Researchers interested in this reagent would need to undertake significant methods development.

Section 4: Head-to-Head Comparison and Strategic Selection

The choice between TCCA and this compound is a choice between a validated, broad-spectrum tool and a specialized, potentially novel instrument.

FeatureTrichloroisocyanuric Acid (TCCA)This compound
Primary Mechanism Electrophilic: Generates HOCl/Cl₂.[6]Radical: Generates Cl• via photochemical/thermal cleavage.[3]
Activation Spontaneous in protic media; acid-catalyzed.UV light or heat required for initiation.[3]
Best Suited For Alkenes, alkynes, activated aromatics, α-carbonyl positions.[5](Theoretically) Allylic/benzylic positions, radical-mediated cyclizations.
Selectivity Governed by electronic effects (nucleophilicity of the substrate).Governed by C-H bond dissociation energies (tertiary > secondary > primary).[12]
Safety & Handling Stable solid, but can be highly exothermic.[4] Byproduct is recyclable.[5]Light-sensitive.[3] Toxicity and handling data not as extensive.
Availability & Cost Widely available and inexpensive.[5]Specialized chemical, likely higher cost and lower availability.
Validation Extensively documented in synthetic literature.[4][5][7]Primarily documented as a photoinitiator; limited data as a chlorinating agent.[3]
Causality in Experimental Choice
  • For chlorinating an electron-rich phenol or an alkene: TCCA is the logical and evidence-backed choice. Its electrophilic mechanism is well-understood and highly effective for these transformations. The reaction can be run under standard laboratory conditions without the need for specialized photochemical equipment.

  • For selectively chlorinating the benzylic position of ethylbenzene: A radical pathway is required. While traditional reagents like N-Chlorosuccinimide (NCS) with a radical initiator are common, this compound presents a theoretical alternative. The key advantage would be the ability to initiate the reaction precisely with light, potentially leading to cleaner reactions with fewer side products compared to thermal initiation. This remains an area ripe for investigation.

Conclusion

Trichloroisocyanuric Acid (TCCA) stands as a proven, versatile, and cost-effective reagent for a vast range of electrophilic chlorination reactions. Its reliability and broad substrate scope make it the default choice for most common chlorination tasks.

This compound is a mechanistically distinct compound whose potential as a chlorinating agent is largely unexplored but theoretically intriguing. It should not be viewed as a direct replacement for TCCA, but rather as a specialized tool for researchers investigating novel, radical-based or photochemically-controlled chlorination methodologies. Its application will require significant process development but could unlock new avenues for selective C-H functionalization.

Ultimately, the optimal reagent is dictated by the specific transformation desired. A thorough understanding of the underlying reaction mechanisms is paramount for making a strategic, effective, and safe choice in the laboratory.

References

  • Organic Chemistry Portal. (n.d.). Trichloroisocyanuric Acid (TCCA). Retrieved from [Link]

  • Hiegel, G. A. (2002). Trichloroisocyanuric Acid: A Safe and Efficient Oxidant. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Trichloroisocyanuric acid. Retrieved from [Link]

  • MDPI. (2023). Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. Retrieved from [Link]

  • ResearchGate. (2022). Emerging investigators series: Comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. Retrieved from [Link]

  • MDPI. (2021). 2,4,6-Trichloro-cyclohexa-2,5-dienone. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 4-chloro-trichloro-methyl benzene.
  • ChemSynthesis. (2025). 4-chloro-4-methyl-2,5-cyclohexadien-1-one. Retrieved from [Link]

  • Oreate AI Blog. (2026). Chlorination vs. Bromination: A Deep Dive Into Halogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). Trichloroisocyanuric acid (TCCA). Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 3.4: Chlorination of Methane: The Radical Chain Mechanism. Retrieved from [Link]

  • Eurochlor. (n.d.). Science Dossier - How chlorine in molecules affects biological activity. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. Retrieved from [Link]

  • Organic Process Research & Development. (2002). ReViews - Trichloroisocyanuric Acid: A Safe and Efficient Oxidant. Retrieved from [Link]

  • Wordpress. (2026). TCA Trichloroisocyanuric Acid: A Safe and Efficient Oxidant. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-4-trichloromethyl-cyclohexa-2,5-diene. Retrieved from [Link]

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A Comparative Guide to Cyclohexadienone-Based Photoinitiators and Their Alternatives in Modern Photopolymerization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and material science, the selection of a photoinitiator is a critical decision that dictates the efficiency, final properties, and application scope of photopolymerized materials. This guide provides an in-depth comparative study of cyclohexadienone-based photoinitiators, contextualized against prevalent commercial alternatives. We will delve into the mechanistic underpinnings, performance metrics, and field-proven analytical protocols to empower you with the knowledge for informed selection.

The Crucial Role of Photoinitiators in Polymer Science

Photopolymerization is a process where light energy is used to initiate a chain reaction that converts liquid monomers and oligomers into a solid, crosslinked polymer network. This technology is foundational to applications ranging from 3D printing and microelectronics to dental composites and drug delivery systems. The catalyst for this transformation is the photoinitiator , a molecule designed to absorb photons and generate reactive species—typically free radicals or cations—that initiate polymerization.[1]

The efficacy of a photopolymerization process is governed by the photoinitiator's ability to match the emission spectrum of the light source, its quantum yield of radical generation, and its interaction with other components in the formulation.[2] Photoinitiators are broadly classified into two categories based on their mechanism of generating these reactive species.

  • Type I Photoinitiators (α-Cleavage): These molecules undergo unimolecular bond cleavage upon irradiation to form two free radicals, at least one of which is reactive enough to initiate polymerization.[3][4]

  • Type II Photoinitiators (Hydrogen Abstraction): These initiators, upon excitation by light, enter a triplet state. They then interact with a second molecule, a co-initiator (often an amine or thiol), by abstracting a hydrogen atom to generate the initiating radicals.[2][4]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator (PI) PI_star Excited PI* PI->PI_star Absorption Light Light (hν) Light->PI Radicals Reactive Radicals (R•) PI_star->Radicals Generation Monomer Monomer (M) Radicals->Monomer Initiation Polymer Growing Polymer Chain (P•) Monomer->Polymer Addition Polymer->Monomer Chain Growth Crosslinked Crosslinked Polymer Network Polymer->Crosslinked Combination/ Disproportionation

Cyclohexadienone-Based Photoinitiators: A Mechanistic Insight

Cyclohexadienones, particularly substituted variants like 4,4-diphenylcyclohexadienone, represent an interesting, albeit less common, class of photosensitive compounds. Their photochemical behavior involves complex rearrangements from an excited triplet state, which suggests a potential pathway for radical generation.[2][5]

Proposed Mechanism of Action

While not extensively commercialized as mainstream photoinitiators, the known photochemistry of 4,4-diphenylcyclohexadienone allows us to propose a plausible initiation mechanism. Upon absorption of UV light, the molecule is promoted to an excited singlet state, which then efficiently undergoes intersystem crossing (ISC) to a more stable triplet state (T1).[2][6] This triplet diradical is the key reactive intermediate.

From this state, two potential pathways could lead to the initiation of polymerization:

  • Type II-like Hydrogen Abstraction: The excited triplet dienone, being electrophilic in nature, could abstract a hydrogen atom from a suitable donor molecule (a co-initiator, D-H) present in the formulation, such as an amine or the monomer itself. This would generate a ketyl radical and a donor-derived radical (D•), which can initiate polymerization.

  • Rearrangement and Fragmentation: The triplet state is known to undergo rearrangements to form bicyclic intermediates.[5] It is conceivable that these strained intermediates could fragment or react further to produce initiating free radicals.

G

Comparative Analysis: Cyclohexadienones vs. Commercial Photoinitiators

To understand the potential performance of cyclohexadienones, we must compare them against well-established and widely used photoinitiator classes: Acylphosphine Oxides (Type I) and Benzophenones (Type II).

FeatureCyclohexadienone-Based (Proposed)Acylphosphine Oxides (e.g., TPO, BAPO)Benzophenone (BP)
Initiation Mechanism Primarily Type II (H-abstraction) or potential rearrangement.Type I (α-Cleavage). Unimolecular fragmentation produces highly reactive phosphonyl and benzoyl radicals.[7]Type II (H-Abstraction). Requires a co-initiator (e.g., amine) to generate radicals.[4]
Primary Absorption Expected in the UVA range (~300-380 nm).UVA to near-visible (350-400 nm). BAPO extends further into the visible spectrum than TPO.[3]Narrower UV band (~250 nm and a weaker band at ~340 nm).[7]
Initiation Efficiency Likely moderate; dependent on co-initiator reactivity and ISC efficiency.Very High. Fast photolysis and generation of multiple radicals (four from BAPO) lead to high polymerization rates.[7]Moderate to Good. Highly dependent on the concentration and type of co-initiator.
Oxygen Inhibition Susceptible. The triplet state is readily quenched by oxygen.Less susceptible, especially at the surface, due to high radical flux. Phosphonyl radicals are also less reactive with O2.Highly susceptible. Oxygen quenches the triplet state and scavenges radicals.
Photobleaching Moderate. Chromophore is rearranged but not necessarily destroyed.Excellent. Cleavage destroys the chromophore, leading to colorless products, which is ideal for thick or pigmented systems.[5]Poor. The benzophenone structure remains largely intact, which can lead to yellowing upon aging.
Toxicity/Regulatory Not widely studied for this application.TPO faces regulatory scrutiny (potential reprotoxin), driving interest in alternatives. BAPO is also under review.[8]Benzophenone itself has some regulatory concerns, and co-initiators can have their own toxicological profiles.
Ideal Applications Potentially clear coatings or applications where moderate reactivity is sufficient.Pigmented coatings (TiO2), dental composites, 3D printing resins, thick sections.[3][5]Surface cure for clear coatings, graphic arts, adhesives where yellowing is not critical.[9]

Experimental Protocols for Performance Validation

To objectively compare photoinitiator performance, standardized and reproducible experimental methods are essential. As a Senior Application Scientist, I emphasize the use of self-validating systems that provide clear, quantitative data.

A. Photo-Differential Scanning Calorimetry (Photo-DSC)

Objective: To measure the heat evolved during polymerization, which is directly proportional to the extent of the reaction. This allows for the determination of polymerization rate (Rp), final monomer conversion (p), and induction time.[10][11]

Methodology:

  • Sample Preparation: Prepare the photopolymerizable formulation (monomer, oligomer, photoinitiator) in a dark room or under safelight conditions. Accurately weigh 2-5 mg of the liquid resin into an open aluminum DSC pan.

  • Instrument Setup: Place the sample pan in the Photo-DSC cell. Use an empty, open aluminum pan as a reference.[12]

  • Equilibration: Equilibrate the cell at the desired isothermal temperature (e.g., 25°C or 37°C) under a continuous purge of inert gas (e.g., Nitrogen at 50 mL/min) to eliminate oxygen inhibition.

  • Baseline Establishment: Allow the heat flow signal to stabilize for 1-2 minutes to establish a flat baseline.

  • Initiation: Open the shutter of the UV/Vis light source (e.g., 365 nm LED with a defined intensity of 10-50 mW/cm²) and irradiate the sample for a fixed duration (e.g., 2-5 minutes).[3] The instrument will record the exothermic heat flow as a function of time.

  • Post-Cure Baseline: After the irradiation period, run the now-cured sample through the exact same time-temperature program again. This second run captures the instrument's response to the light energy itself and serves as the baseline for subtraction.[12]

  • Data Analysis: Integrate the area of the exothermic peak (after subtracting the baseline from step 6) to determine the total heat of polymerization (ΔH_t). Calculate the monomer conversion (p) using the formula: p = ΔH_t / ΔH_0, where ΔH_0 is the theoretical heat of reaction for the specific monomer (e.g., ~78.0 kJ/mol for acrylates).[3] The first derivative of the conversion vs. time curve yields the polymerization rate (Rp).

G Prep 1. Prepare Resin (Monomer + PI) Load 2. Load 2-5mg into DSC Pan Prep->Load Equil 3. Equilibrate at T under N2 Purge Load->Equil Base1 4. Record Stable Baseline Equil->Base1 UV 5. Irradiate with UV (Record Exotherm) Base1->UV Rerun 6. Rerun Cured Sample (Establish Light Baseline) UV->Rerun Analyze 7. Subtract Baselines & Integrate Peak Rerun->Analyze Results Results: Rate (Rp), Conversion (p) Analyze->Results

B. Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy

Objective: To directly monitor the disappearance of reactive functional groups (e.g., the C=C double bond of acrylates at ~1635 cm⁻¹) in real-time, providing a direct measure of monomer conversion.[13][14]

Methodology:

  • Sample Preparation: A small drop of the liquid formulation is placed between two transparent salt plates (e.g., BaF₂) or directly onto an ATR crystal. Spacers can be used to ensure a consistent film thickness (e.g., 25 µm).[1]

  • Instrument Setup: The sample assembly is placed in the FTIR spectrometer's sample compartment, positioned in the path of both the IR beam and the external UV/Vis light source.

  • Initial Spectrum: A full IR spectrum is recorded before UV exposure to determine the initial peak area of the reactive group.

  • Initiation & Monitoring: The UV lamp is switched on, and the spectrometer is set to rapidly scan the specific spectral region of interest (e.g., 1600-1700 cm⁻¹ for acrylates). Spectra are collected continuously at a high rate (e.g., several spectra per second).[15]

  • Data Analysis: The area of the monitored peak is measured for each spectrum and normalized against an internal standard peak that does not change during the reaction (e.g., a C=O ester peak). The conversion at any time t is calculated as: Conversion(t) = (Area_0 - Area_t) / Area_0.[14] This method provides high-resolution kinetic data, especially for very fast reactions.[16]

Conclusion and Future Outlook

The selection of a photoinitiator is a multi-faceted decision balancing reactivity, spectral properties, cost, and regulatory compliance. While cyclohexadienone-based systems are not prevalent in commercial formulations, their underlying photochemistry presents a plausible, albeit likely moderate, pathway for initiating polymerization, probably via a Type II mechanism.

In comparison, Acylphosphine Oxides (TPO, BAPO) remain the gold standard for high-performance applications requiring deep cure, high speed, and low yellowing, particularly in pigmented systems.[5] Their primary drawback is increasing regulatory pressure. Benzophenone , a classic Type II initiator, remains a cost-effective choice for thin, clear coatings where oxygen can be excluded and slight yellowing is tolerable.

For the practicing scientist, the key is empirical validation. The robust protocols for Photo-DSC and RT-FTIR described herein provide the necessary tools to screen, compare, and validate any photoinitiator system—be it a novel cyclohexadienone derivative or a next-generation commercial product—within the specific context of your formulation and application. This data-driven approach is the cornerstone of developing reliable and efficient photopolymerization processes.

References

  • The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives. (2021). National Institutes of Health. Available at: [Link]

  • Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. (2020). Chemistry Stack Exchange. Available at: [Link]

  • Photochemical Rearrangements Final. (2020). Baran Lab, Scripps Research. Available at: [Link]

  • The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. (2021). National Institutes of Health. Available at: [Link]

  • EP1676870A1 - Photoinitiators and uv-crosslinkable acrylic polymers for pressure sensitive adhesives. (n.d.). Google Patents.
  • Real-time FTIR-ATR spectroscopy of photopolymerization reactions. (n.d.). ResearchGate. Available at: [Link]

  • Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. (n.d.). ResearchGate. Available at: [Link]

  • Review of quantitative and qualitative methods for monitoring photopolymerization reactions. (2023). RSC Publishing. Available at: [Link]

  • Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates. (2022). National Institutes of Health. Available at: [Link]

  • Novel Phosphine Oxide Photoinitiators. (n.d.). RadTech. Available at: [Link]

  • A New Approach to Mechanistic Organic Photochemistry. IV. Photochemical Rearrangements of 4,4-Diphenylcyclohexadienone. (n.d.). Journal of the American Chemical Society. Available at: [Link]

  • Redox and photoinitiated crosslinking polymerization: II. Neat acrylate resin. (n.d.). ResearchGate. Available at: [Link]

  • (PDF) Novel Phosphine Oxide Photoinitiators. (2014). ResearchGate. Available at: [Link]

  • Infrared Spectroscopy as a Tool to Monitor Radiation Curing. (2012). SciSpace. Available at: [Link]

  • UV Curing: Part Three; Free Radical Photoinitiators. (2016). Polymer Innovation Blog. Available at: [Link]

  • FEATURE ARTICLE: In Situ Monitoring of Ultrafast Photopolymerizations by Real-Time Infrared Spectroscopy. (2007). Taylor & Francis Online. Available at: [Link]

  • A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization. (n.d.). MDPI. Available at: [Link]

  • Photoinitiator - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Self-Initiation of Photopolymerization Reactions. (n.d.). RadTech. Available at: [Link]

  • Dyes as Photoinitiators or Photosensitizers of Polymerization Reactions. (n.d.). National Institutes of Health. Available at: [Link]

  • Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. (n.d.). MDPI. Available at: [Link]

  • Mod-01 Lec-19 Photochemistry of Cyclohexanone. (2013). YouTube. Available at: [Link]

  • Photoinitiator selection to advance the UV curing industry in an uncertain world. (n.d.). RadTech. Available at: [Link]

  • Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. (n.d.). National Institutes of Health. Available at: [Link]

  • THE PHOTOCHEMICAL REARRANGEMENT OF 4,4-DIPHENYLCYCLOHEXADIENONE. PAPER I ON A GENERAL THEORY OF PHOTOCHEMICAL REACTIONS1. (n.d.). Semantic Scholar. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.